Etoposide phosphate disodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H31Na2O16P |
|---|---|
Peso molecular |
712.5 g/mol |
Nombre IUPAC |
disodium;[4-[(5aS,8aR,9S)-5-[[(4aR,8aR)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11?,15-,20-,21+,22+,23?,24?,25?,27+,29?;;/m1../s1 |
Clave InChI |
WCOHVOKFXMNYJU-VFJUJQSGSA-L |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Etoposide Phosphate Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate disodium is a water-soluble prodrug that is rapidly converted to etoposide, a potent anti-neoplastic agent. This guide provides a comprehensive overview of the in vitro mechanism of action of etoposide, focusing on its molecular interactions and cellular consequences. Etoposide's primary target is the nuclear enzyme topoisomerase II, an essential component of DNA replication and transcription. By stabilizing a transient intermediate in the topoisomerase II catalytic cycle, etoposide induces the formation of permanent double-strand breaks in DNA. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the S and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways. This document details the experimental protocols to assess these mechanisms, presents quantitative data on etoposide's efficacy, and provides visual representations of the key signaling pathways and experimental workflows.
Conversion of this compound to Etoposide
Etoposide phosphate is dephosphorylated to its active form, etoposide, by endogenous phosphatases. In an in vitro cell culture setting, this conversion is facilitated by phosphatases present in the serum supplement of the culture medium or secreted by the cells themselves. It is important to note that in specific in vitro environments, such as incubation in human gastric juice, the conversion to etoposide is negligible. However, significant conversion occurs in the presence of alkaline phosphatase, an enzyme found in bile.[1]
The Core Mechanism: Topoisomerase II Inhibition and DNA Damage
Etoposide exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme that resolves topological DNA problems during replication, transcription, and chromosome segregation.[2]
2.1. The Topoisomerase II Catalytic Cycle
Topoisomerase II functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another DNA duplex (the T-segment) to pass through, thereby relieving supercoiling and unknotting DNA. This process involves the formation of a temporary covalent intermediate called the cleavage complex, where the enzyme is covalently linked to the 5' ends of the cleaved DNA.[3]
2.2. Etoposide's Interference
Etoposide does not bind to free DNA or topoisomerase II individually but rather to the transient topoisomerase II-DNA cleavage complex.[2][3] By binding to this ternary complex, etoposide stabilizes it, preventing the re-ligation of the DNA strands. This transforms the transient double-strand break into a permanent one, leading to the accumulation of DNA damage.[2][4]
Caption: Etoposide stabilizes the topoisomerase II-DNA cleavage complex.
Cellular Responses to Etoposide-Induced DNA Damage
The accumulation of DNA double-strand breaks triggers a complex cellular response, primarily leading to cell cycle arrest and apoptosis.
3.1. Cell Cycle Arrest
Etoposide predominantly induces cell cycle arrest in the S and G2/M phases.[5][6][7] This arrest is a critical checkpoint, allowing the cell to attempt DNA repair before proceeding with division. The DNA damage response (DDR) pathway, involving kinases such as ATM and ATR and their downstream effectors Chk1 and Chk2, plays a central role in mediating this arrest.[8]
Caption: Etoposide-induced DNA damage leads to cell cycle arrest.
3.2. Apoptosis
If DNA damage is irreparable, etoposide induces programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage activates p53, which upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[9][10][11]
-
Extrinsic Pathway: Etoposide can also induce the expression of death ligands like FasL, which bind to their corresponding receptors (e.g., Fas) on the cell surface. This triggers the activation of caspase-8, which can directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway via cleavage of Bid.[9][12][13]
Caption: Etoposide induces apoptosis via intrinsic and extrinsic pathways.
Quantitative Data
The in vitro cytotoxic activity of etoposide is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 3.49 | 72 |
| BEAS-2B | Normal Lung (Transformed) | 2.10 | 72 |
| MCF-7 | Breast Cancer | ~150 (single agent) | 24 |
| MCF-7 | Breast Cancer | ~100 (single agent) | 48 |
| MDA-MB-231 | Breast Cancer | ~200 (single agent) | 48 |
| INER-37 | Non-Small Cell Lung Cancer | 92.9 | Not Specified |
| INER-51 | Non-Small Cell Lung Cancer | 2.7 | Not Specified |
| PSC-1 | Lung Cancer | 3.8 | Not Specified |
| A427 | Lung Cancer | 3.7 | Not Specified |
| SCLC Cell Lines (sensitive) | Small Cell Lung Cancer | 0.242 - 15.2 | Not Specified |
| SCLC Cell Lines (resistant) | Small Cell Lung Cancer | 16.4 - 319.0 | Not Specified |
Table 1: IC50 values of etoposide in various human cell lines.[4][6][14][15][16]
Experimental Protocols
5.1. Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a reaction that is inhibited by etoposide.
Methodology:
-
Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Add purified topoisomerase II enzyme and varying concentrations of etoposide (or a vehicle control).
-
Incubate the reaction at 37°C for 30-60 minutes to allow for the enzymatic reaction.
-
Stop the reaction and deproteinize the samples.
-
Analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.[17][18][19][20][21]
Caption: Workflow for the Topoisomerase II Decatenation Assay.
5.2. DNA Cleavage Assay
This assay directly measures the formation of DNA double-strand breaks induced by etoposide.
Methodology:
-
Incubate supercoiled plasmid DNA with topoisomerase II in the presence of varying concentrations of etoposide.
-
Stop the reaction by adding a strong denaturant (e.g., SDS) to trap the cleavage complexes.
-
Treat with a protease (e.g., proteinase K) to digest the covalently bound topoisomerase II.
-
Analyze the DNA by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage.[22][23][24]
Caption: Workflow for the in vitro DNA Cleavage Assay.
5.3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cells with etoposide for a specified duration.
-
Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Treat the cells with RNase to remove RNA, which can also be stained by propidium iodide.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[1][5][7][25][26]
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
5.4. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treat cells with etoposide to induce apoptosis.
-
Harvest the cells and resuspend them in a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
Co-stain with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the different cell populations.[1][3][6][25][27]
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Conclusion
The in vitro mechanism of action of this compound is a well-defined process initiated by its conversion to etoposide. Etoposide's primary molecular action is the poisoning of topoisomerase II, leading to the accumulation of DNA double-strand breaks. This genomic damage serves as a potent trigger for cellular responses, culminating in cell cycle arrest and apoptosis. The detailed understanding of these mechanisms and the availability of robust in vitro assays are crucial for the continued development and optimization of etoposide-based cancer therapies and the discovery of novel topoisomerase II inhibitors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. kumc.edu [kumc.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Essential role of caspase-8 in p53/p73-dependent apoptosis induced by etoposide in head and neck carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer drug etoposide can induce caspase-8 processing and apoptosis in the absence of CD95 receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. netjournals.org [netjournals.org]
- 15. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inspiralis.com [inspiralis.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. profoldin.com [profoldin.com]
- 22. inspiralis.com [inspiralis.com]
- 23. researchgate.net [researchgate.net]
- 24. DNA cleavage assay kit [profoldin.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. bosterbio.com [bosterbio.com]
Etoposide Phosphate Disodium: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate disodium, a water-soluble prodrug of the potent anti-cancer agent etoposide, offers significant advantages in formulation and administration due to its enhanced aqueous solubility. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key quantitative data. Visual diagrams of the synthesis workflow and the cellular signaling pathway are included to facilitate a comprehensive understanding of this important chemotherapeutic agent.
Chemical Properties
This compound is a phosphate ester derivative of etoposide, a semi-synthetic derivative of podophyllotoxin.[1][2] The addition of the phosphate group significantly increases the water solubility of the compound, addressing a key limitation of the parent drug, etoposide.[3]
Physicochemical Properties
| Property | Value | References |
| Chemical Formula | C29H31Na2O16P | [4] |
| Molecular Weight | 712.5 g/mol | [4] |
| IUPAC Name | disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][4][5]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[6]benzofuro[5,6-f][4][5]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate | [4] |
| CAS Number | 122405-33-8 | [4] |
Solubility
| Solvent | Solubility | References |
| Water | >100 mg/mL | [4] |
| Ethanol | Slightly soluble | [4] |
| Diethyl Ether | Insoluble | [4] |
| DMSO | 80 mg/mL (119.66 mM) | [7] |
Stability
Etoposide phosphate is relatively stable in solution, with conversion to the active drug, etoposide, being influenced by temperature.
| Condition | Observation | References |
| Room Temperature (20-25°C) | Less than 2% conversion to etoposide over 7 days. | [8] |
| 37°C | Approximately 6.6% cumulative conversion to etoposide after 7 days. | [8] |
| Refrigerated (2-8°C) | Reconstituted solution is stable for 7 days. | [9] |
Synthesis of this compound
The synthesis of this compound primarily involves the phosphorylation of etoposide. Several methods have been reported, with the key step being the introduction of a phosphate group at the 4'-hydroxyl position of the phenolic ring of etoposide.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocols
This is a common method for the synthesis of etoposide phosphate.[10]
Protocol:
-
Dissolve etoposide in a suitable organic solvent, such as acetonitrile.
-
Add diisopropylethylamine (DIEA) to the solution.
-
Cool the reaction mixture and slowly add phosphoryl chloride (POCl3).
-
Allow the reaction to proceed, forming the dichlorophosphoryl ester intermediate.
-
Hydrolyze the intermediate by adding an aqueous solution of sodium bicarbonate (NaHCO3).
-
The final product, this compound, can then be isolated and purified.
An alternative synthesis involves the coupling of protected intermediates.[4]
Protocol:
-
React 4'-demethylepipodophyllotoxin with dibenzyl phosphite and diisopropylethylamine in acetonitrile to form the corresponding 4'-dibenzyl phosphate ester.
-
Condense this intermediate with 2,3-di-O-benzyl-4,6-O-ethylidene-alpha,beta-D-glucose using boron trifluoride etherate as a catalyst.
-
Remove the benzyl protecting groups via hydrogenolysis with hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield etoposide phosphate.
-
Convert the phosphate to its disodium salt by treatment with a suitable sodium base.[11]
Mechanism of Action and Signaling Pathway
Etoposide phosphate is a prodrug that is rapidly and completely converted to its active form, etoposide, in vivo by endogenous phosphatases.[12][13] The cytotoxic effect of etoposide is attributed to its inhibition of topoisomerase II.[5][14]
Cellular Signaling Pathway
Caption: Mechanism of action of etoposide phosphate.
Etoposide forms a ternary complex with DNA and the topoisomerase II enzyme.[5] This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II to relieve torsional stress during DNA replication and transcription.[5] The accumulation of these DNA double-strand breaks triggers a cascade of cellular events, including cell cycle arrest, primarily at the G2 and S phases, and ultimately leads to programmed cell death (apoptosis).[6][14]
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used and reliable method for the analysis of etoposide and etoposide phosphate.[15][16]
HPLC Method for Etoposide Analysis
Protocol:
-
Column: C18 ODS Hypersil column (250 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of methanol and water (1:1, v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at 204 nm.[17]
-
Sample Preparation: Samples from in vitro or in vivo studies are typically extracted and diluted with the mobile phase before injection.[15]
This method can be adapted to quantify the conversion of etoposide phosphate to etoposide by measuring the concentration of both compounds over time.[15]
Conclusion
This compound represents a significant advancement in the formulation of etoposide, offering enhanced water solubility and ease of administration. Its synthesis is well-established, and its chemical properties are well-characterized. The mechanism of action, involving the in vivo conversion to etoposide and subsequent inhibition of topoisomerase II, is a cornerstone of its potent anti-cancer activity. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this important chemotherapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Etoposide phosphate (disodium) (EVT-12558298) [evitachem.com]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Etoposide Phosphate | Topoisomerase II inhibitor | cancer | TargetMol [targetmol.com]
- 8. ovid.com [ovid.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. This compound salt, BMY-40481(free acid), BMY-40481-30, Etopophos-药物合成数据库 [drugfuture.com]
- 11. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]
- 12. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor [mdpi.com]
- 17. researchgate.net [researchgate.net]
Etoposide Phosphate Disodium: A Technical Guide to a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely employed in cancer chemotherapy. Its enhanced solubility offers significant advantages in formulation and administration compared to its parent compound. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and cytotoxic effects. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are presented to support researchers in the fields of oncology and drug development.
Introduction
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone of various chemotherapeutic regimens for cancers such as testicular cancer, lung cancer, lymphoma, and leukemia. Its clinical utility, however, is hampered by its poor water solubility. This compound was developed to overcome this limitation. It is a phosphate ester prodrug that is rapidly and completely converted to the active etoposide in vivo by endogenous phosphatases. This conversion makes this compound pharmacologically equivalent to etoposide, while allowing for more convenient and safer intravenous administration.
Chemical Structure and Properties
This compound is characterized by the addition of a phosphate group at the 4'-hydroxyl position of etoposide, rendering it highly water-soluble.
-
This compound:
-
Molecular Formula: C₂₉H₃₁Na₂O₁₆P
-
Molecular Weight: 712.5 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Highly soluble in water
-
-
Etoposide (Active Moiety):
-
Molecular Formula: C₂₉H₃₂O₁₃
-
Molecular Weight: 588.56 g/mol
-
Mechanism of Action
The anticancer activity of this compound is attributable to its active form, etoposide. Etoposide primarily targets topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.
Etoposide functions as a topoisomerase II "poison" by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the double-stranded DNA breaks created by topoisomerase II, leading to the accumulation of these breaks. The persistence of these DNA lesions triggers a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death (apoptosis).
Pharmacokinetics
Following intravenous administration, etoposide phosphate is rapidly and extensively converted to etoposide. This conversion is so complete that the pharmacokinetics of etoposide phosphate itself are difficult to measure. The pharmacokinetic parameters of the resulting etoposide are comparable to those observed after the administration of an equimolar dose of etoposide.
| Parameter | Value | Reference |
| Etoposide after Etoposide Phosphate IV Administration | ||
| Terminal Half-Life (t½) | ~7 hours | |
| 5.5 - 9.3 hours | ||
| 4 - 11 hours | ||
| Total Body Clearance (CL) | ~17 mL/min/m² | |
| 16 - 36 mL/min/m² | ||
| Volume of Distribution (Vss) | ~7 L/m² | |
| 7 - 17 L/m² | ||
| Etoposide after High-Dose Etoposide IV Administration | ||
| Terminal Half-Life (t½) | 8.05 ± 4.3 hours | |
| Plasma Clearance | 28.0 ± 9.7 mL/min/m² | |
| Renal Clearance | 10.0 ± 4.3 mL/min/m² |
Table 1: Pharmacokinetic Parameters of Etoposide
The disposition of etoposide is characterized by a biphasic process with a distribution half-life of about 1.5 hours and a terminal elimination half-life ranging from 4 to 11 hours. The clearance of etoposide is independent of the dose, and the peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) increase linearly with the dose. Etoposide is cleared through both renal and non-renal (metabolism and biliary excretion) pathways.
Signaling Pathways and Cellular Response
The cellular response to etoposide-induced DNA damage is a complex process orchestrated by a network of signaling pathways. The primary pathway activated is the DNA Damage Response (DDR).
DNA Damage Response and Apoptosis
Upon the formation of etoposide-stabilized topoisomerase II-DNA cleavage complexes, the resulting double-strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase . ATM activation initiates a signaling cascade, leading to the phosphorylation and activation of numerous downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase CHK2 .
Activated p53 plays a central role in determining the cell's fate. It can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis. p53 mediates these effects by transcriptionally upregulating target genes such as:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa: BH3-only proteins that are potent initiators of the intrinsic apoptotic pathway.
-
Bax (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family that, upon activation, translocates to the mitochondria and promotes the release of cytochrome c.
The release of cytochrome c from the mitochondria into the cytoplasm initiates the activation of a cascade of caspases, the executioners of apoptosis, leading to the systematic dismantling of the cell.
Visualization of Signaling Pathways
Caption: Conversion of etoposide phosphate to etoposide and its mechanism of action.
Caption: Simplified signaling pathway of etoposide-induced apoptosis.
In Vitro Efficacy
The cytotoxic effects of etoposide are cell-type dependent and can be quantified by determining the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | |
| BEAS-2B | Normal Lung (Transformed) | 2.10 (72h) | |
| MCF-7 | Breast Cancer | ~150 (24h), ~100 (48h) | |
| MDA-MB-231 | Breast Cancer | ~200 (48h) | |
| HCT116 FBXW7+/+ | Colon Cancer | 0.945 (72h) | |
| HCT116 FBXW7-/- | Colon Cancer | 0.375 (72h) | |
| HCT116 p53-/- | Colon Cancer | 1.437 (72h) |
Table 2: Etoposide IC50 Values in Various Cell Lines Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific assay used.
Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add etoposide (or the test compound) at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the decatenated DNA bands.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Discovery and development of etoposide phosphate as a prodrug
A Technical Guide on the Discovery, Development, and Application of a Water-Soluble Etoposide Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide, a potent topoisomerase II inhibitor, has been a cornerstone of cancer chemotherapy for decades. However, its poor water solubility presented significant formulation and administration challenges, limiting its therapeutic potential. The development of etoposide phosphate, a water-soluble prodrug, marked a pivotal advancement in overcoming these limitations. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of etoposide phosphate. It details the experimental protocols for its synthesis, analysis, and evaluation, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways affected by etoposide and outlines the logical workflow of its development through comprehensive diagrams.
Introduction: The Challenge of Etoposide's Insolubility
Etoposide, a semi-synthetic derivative of podophyllotoxin, exerts its anticancer effects by forming a ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[1] Despite its efficacy, the clinical use of etoposide was hampered by its low aqueous solubility. The original formulation required a mixture of organic solvents, including polysorbate 80, polyethylene glycol, and alcohol, to achieve a concentration suitable for intravenous administration. This formulation was associated with hypersensitivity reactions and hypotension, and required dilution in large volumes of intravenous fluids, complicating its administration.
The quest for a more soluble and safer formulation of etoposide led to the exploration of prodrug strategies. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. The primary goal in developing an etoposide prodrug was to enhance its water solubility, thereby eliminating the need for the problematic solvent-based formulation.
Discovery and Development of Etoposide Phosphate
The development of etoposide phosphate (Etopophos®) was a strategic endeavor to improve the pharmaceutical properties of etoposide. By esterifying the phenolic hydroxyl group of etoposide with a phosphate group, a highly water-soluble compound was created. This phosphate ester is readily cleaved in vivo by endogenous phosphatases to release the active etoposide.
Rationale for the Prodrug Approach
The selection of a phosphate ester was deliberate. Phosphate groups are highly ionizable at physiological pH, conferring excellent water solubility. Furthermore, the body possesses ubiquitous phosphatase enzymes that can efficiently hydrolyze the phosphate ester, ensuring rapid and complete conversion to the parent drug. This targeted chemical modification addressed the core issue of etoposide's poor solubility without altering its fundamental mechanism of action.
Synthesis of Etoposide Phosphate
The synthesis of etoposide phosphate involves the phosphorylation of the 4'-phenolic hydroxyl group of etoposide. A general synthetic scheme is outlined below. The process typically involves protecting the hydroxyl groups on the sugar moiety, followed by phosphorylation of the phenolic hydroxyl group, and subsequent deprotection to yield the final product.
Physicochemical and Pharmacological Properties
The addition of the phosphate moiety dramatically alters the physicochemical properties of etoposide, leading to significant pharmacological advantages.
Enhanced Water Solubility and Formulation Advantages
Etoposide phosphate exhibits significantly higher aqueous solubility compared to etoposide. This allows for the preparation of highly concentrated solutions, which can be administered in smaller volumes over shorter infusion times. The elimination of organic solvents from the formulation reduces the risk of hypersensitivity reactions and hypotension associated with the original etoposide formulation.
Table 1: Comparison of Physicochemical Properties
| Property | Etoposide | Etoposide Phosphate |
| Water Solubility | Poor | High |
| Formulation | Requires organic solvents | Aqueous solution |
| Administration | Long infusion times, large volumes | Short infusion times, small volumes |
| Risk of Precipitation | High upon dilution | Low |
Pharmacokinetics: Rapid Conversion to Etoposide
Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide by plasma and tissue phosphatases. Pharmacokinetic studies have demonstrated that the plasma concentration-time profile of etoposide after administration of etoposide phosphate is bioequivalent to that observed after administration of a molar equivalent dose of etoposide.
Table 2: Pharmacokinetic Parameters of Etoposide after Intravenous Administration of Etoposide Phosphate vs. Etoposide
| Parameter | Etoposide from Etoposide Phosphate | Etoposide |
| Cmax (µg/mL) | 25.3 - 42.5 | Not directly comparable |
| AUCinf (h·µg/mL) | 75.8 - 156 | Not directly comparable |
| t½ (hours) | ~7 | 6-12 (IV) |
| Protein Binding | N/A (prodrug) | 97% |
| Metabolism | Rapid conversion to etoposide | Hepatic (CYP3A4 involved) |
| Excretion | Primarily as etoposide | Renal and fecal |
| Data compiled from multiple clinical studies. Cmax and AUCinf are dose-dependent. |
Mechanism of Action: A Tale of Two Molecules
While etoposide phosphate is the administered agent, its pharmacological activity is solely attributable to its active metabolite, etoposide.
The Prodrug Journey: From Administration to Action
The development of a prodrug like etoposide phosphate follows a structured pathway from initial design to clinical application. This workflow ensures that the prodrug is not only effective but also safe for therapeutic use.
Etoposide's Molecular Target: Topoisomerase II
Once converted, etoposide targets topoisomerase II, a critical enzyme involved in DNA replication, transcription, and repair. Etoposide stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the cleavable complex. This prevents the enzyme from re-ligating the DNA strands, leading to the accumulation of DNA double-strand breaks.
Downstream Signaling Pathways: Inducing Apoptosis
The accumulation of DNA double-strand breaks triggers a cascade of cellular events known as the DNA Damage Response (DDR). This response activates signaling pathways that lead to cell cycle arrest and, if the damage is irreparable, apoptosis. Key players in this pathway include the p53 tumor suppressor protein and a series of caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of etoposide phosphate.
Synthesis of Etoposide Phosphate
Objective: To synthesize etoposide phosphate from etoposide.
Materials: Etoposide, protecting agents (e.g., benzyloxycarbonyl chloride), phosphorylating agent (e.g., phosphorus oxychloride), triethylamine, solvents (e.g., methylene chloride, tetrahydrofuran), hydrogenation catalyst (e.g., palladium on carbon), hydrogen gas.
Procedure:
-
Protection: Dissolve etoposide in a suitable solvent (e.g., methylene chloride) and cool the solution. Add a protecting agent and a base (e.g., triethylamine) to protect the hydroxyl groups on the sugar moiety. Monitor the reaction by thin-layer chromatography (TLC).
-
Phosphorylation: Dissolve the protected etoposide in an appropriate solvent (e.g., tetrahydrofuran) and cool to a low temperature. Add a phosphorylating agent and a base. Allow the reaction to proceed until completion, as monitored by TLC.
-
Deprotection: The protecting groups are removed, often simultaneously, through catalytic hydrogenation. Dissolve the phosphorylated intermediate in a suitable solvent and add a hydrogenation catalyst. Subject the mixture to a hydrogen atmosphere until the reaction is complete.
-
Purification: The final product, etoposide phosphate, is purified by crystallization or chromatography to yield a high-purity solid.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify etoposide and etoposide phosphate in plasma samples.
Materials: HPLC system with UV detector, C18 reverse-phase column, acetonitrile, water, ammonium acetate, internal standard (e.g., teniposide), plasma samples.
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standard. Extract the analytes with an organic solvent (e.g., chloroform). Centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Phenyl µBondapak column (30 cm x 4 mm) or equivalent.
-
Mobile Phase: A mixture of methanol, water, and acetonitrile with a buffer (e.g., 10 µM ammonium acetate, pH 5.5).
-
Flow Rate: 2 mL/min.
-
Detection: UV at 230 nm.
-
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of etoposide and etoposide phosphate in the plasma samples by interpolating from the standard curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of etoposide (from etoposide phosphate) on cancer cell lines.
Materials: Cancer cell line (e.g., A549 lung carcinoma), 96-well plates, culture medium, etoposide phosphate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of etoposide phosphate in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated control wells. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy in a Mouse Xenograft Model
Objective: To evaluate the antitumor activity of etoposide phosphate in a mouse model.
Materials: Immunocompromised mice (e.g., athymic nude mice), human tumor cells for xenograft implantation, etoposide phosphate solution, calipers.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer etoposide phosphate intravenously to the treatment group according to a predetermined dosing schedule. Administer a vehicle control to the control group.
-
Tumor Measurement and Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for the treated group compared to the control group.
Clinical Significance and Future Directions
The development of etoposide phosphate has had a significant impact on the clinical use of etoposide. The improved formulation has enhanced patient convenience and safety by allowing for shorter infusion times, smaller administration volumes, and a reduced risk of formulation-related adverse events. Clinical trials have confirmed that etoposide phosphate is as effective as etoposide in various cancers, including small cell lung cancer and testicular cancer.
Future research may focus on the development of oral formulations of etoposide phosphate to further improve patient convenience, as well as its use in combination with other targeted therapies and immunotherapies to enhance its antitumor efficacy.
Conclusion
Etoposide phosphate stands as a prime example of successful prodrug design, effectively addressing the significant formulation challenges of its parent compound, etoposide. By converting a poorly water-soluble drug into a highly soluble prodrug, its clinical utility has been substantially enhanced. This technical guide has provided a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with etoposide phosphate, offering valuable insights for researchers and professionals in the field of drug development. The journey of etoposide phosphate from a laboratory concept to a clinically valuable therapeutic agent underscores the power of innovative pharmaceutical science in improving cancer treatment.
References
Etoposide Phosphate Disodium: A Technical Guide on Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide phosphate disodium (Etopophos®) is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in cancer chemotherapy.[1][2] Its enhanced solubility overcomes formulation challenges associated with etoposide, allowing for more flexible administration.[2] Following intravenous administration, etoposide phosphate is rapidly and completely converted to its active moiety, etoposide, by endogenous phosphatases.[1][3][4] The primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription.[5][6] This inhibition leads to the accumulation of stable, protein-linked DNA double-strand breaks, which trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[7][8][9] This guide provides an in-depth overview of the biological activity, molecular targets, quantitative pharmacology, and key experimental methodologies relevant to the study of this compound.
Mechanism of Action
Etoposide phosphate itself exhibits significantly less in vitro cytotoxicity compared to etoposide, as its activity is dependent on its conversion to the active form.[10] The core mechanism of the active drug, etoposide, is the disruption of the catalytic cycle of DNA topoisomerase II.
2.1 Primary Target: Topoisomerase II
Etoposide acts by forming a ternary complex with DNA and the topoisomerase II enzyme.[8] Topoisomerase II functions by creating transient double-strand breaks in the DNA backbone to allow another DNA strand to pass through, thereby resolving topological knots and supercoils.[11] Etoposide stabilizes this intermediate stage, known as the cleavage complex, preventing the enzyme from re-ligating the broken DNA strands.[6][7][12] This results in the accumulation of permanent, protein-linked DNA double-strand breaks.[13]
Cancer cells, due to their high proliferative rate, have a greater reliance on topoisomerase II activity for DNA replication, making them more susceptible to the effects of etoposide than normal cells.[7] The antitumor activity is primarily associated with the inhibition of the topoisomerase II alpha isoform, while inhibition of the beta isoform has been linked to carcinogenic side effects.[9]
2.2 Cellular Consequences
The persistence of DNA double-strand breaks triggers a robust DNA Damage Response (DDR).[14] This leads to two primary cellular outcomes:
-
Cell Cycle Arrest: The DDR pathways activate checkpoint kinases which halt the cell cycle, primarily at the G2/M phase, to prevent the cell from entering mitosis with damaged DNA.[7][13][15] At lower concentrations (0.3 to 10 µg/mL), etoposide inhibits cells from entering prophase, while at higher concentrations (10 µg/mL or more), it causes the lysis of cells that are entering mitosis.[10][15]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[7][8] Etoposide can induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways.[14][16] The activation of the p53 tumor suppressor protein pathway is a critical component of this response, leading to the transcription of pro-apoptotic genes.[6][7]
Key Signaling Pathways
Etoposide-induced DNA damage activates a complex network of signaling pathways designed to maintain genomic integrity.
3.1 DNA Damage Response (DDR) Pathway
The primary sensors of etoposide-induced double-strand breaks are kinases from the PI3K-like family, principally Ataxia-Telangiectasia Mutated (ATM).[14]
-
Sensing and Signal Initiation: ATM is recruited to the sites of DNA breaks and becomes activated through autophosphorylation.[17]
-
Signal Amplification: Activated ATM phosphorylates a variety of downstream targets, including the histone variant H2AX (creating γH2AX), which serves as a docking site for additional DDR proteins, amplifying the signal.[14]
-
Effector Activation: ATM activates checkpoint kinases like Chk2.[14] These kinases, in turn, phosphorylate key cell cycle regulators such as CDC25 phosphatases and the tumor suppressor p53.
-
p53 Activation: Phosphorylation stabilizes p53 by preventing its degradation.[14] Activated p53 then acts as a transcription factor, inducing genes that mediate cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[7][18]
Quantitative Data
4.1 Pharmacokinetics of Etoposide after Etoposide Phosphate Administration
Etoposide phosphate is rapidly and extensively converted to etoposide in systemic circulation.[3] The pharmacokinetic parameters of etoposide following administration of the prodrug are bioequivalent to those after administering etoposide itself.[3][19]
Table 1: Pharmacokinetic Parameters of Etoposide in Adult Patients
| Parameter | Mean Value | Unit | Reference |
|---|---|---|---|
| After Etoposide Phosphate IV | |||
| Bioavailability (relative to IV Etoposide) | ~107% (based on AUC) | % | [3][19] |
| Elimination Half-life (t½) | ~7 | hours | [3][19] |
| Steady-State Volume of Distribution (Vss) | ~7 | L/m² | [3][19] |
| Total Systemic Clearance (CL) | ~17 | mL/min/m² | [3][19] |
| General Etoposide Parameters | |||
| Terminal Elimination Half-life | 4 - 11 | hours | [1][4] |
| Total Body Clearance | 33 - 48 | mL/min | [1][4] |
| Protein Binding (primarily albumin) | 97 | % |[1][4] |
4.2 Pharmacodynamics & Cytotoxicity
Table 2: Pharmacodynamic and Cytotoxicity Data
| Parameter | Value | Cell Line / Condition | Reference |
|---|---|---|---|
| Pharmacodynamics (Human) | |||
| Granulocyte Nadir (% decrease) | 81.0 ± 16.5 | Patients receiving 90-110 mg/m² | [1][4] |
| Thrombocyte Nadir (% decrease) | 44.1 ± 20.7 | Patients receiving 90-110 mg/m² | [1][4] |
| Cytotoxicity |
| LC50 (50% Lethal Concentration) | ~1 | µg/mL | KELLY Neuroblastoma Cells |[20] |
Experimental Protocols
5.1 Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA rings, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors like etoposide prevent this decatenation.
-
Principle: Active topoisomerase II decatenates kDNA, allowing released minicircles to enter an agarose gel during electrophoresis. The large kDNA network remains in the well. In the presence of an inhibitor, decatenation is blocked, and no minicircles are released.
-
Materials:
-
Purified human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT)[21]
-
ATP solution (e.g., 20 mM)
-
Etoposide (or other test compound) dissolved in DMSO
-
5x Stop Buffer / Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[22]
-
1% Agarose gel in TAE buffer containing ethidium bromide (0.5 µg/mL)
-
TAE Buffer (Tris-acetate-EDTA)
-
-
Methodology:
-
Reaction Setup (on ice): In a microcentrifuge tube, assemble the reaction mix. For a final volume of 30 µL:
-
Sterile Water (to final volume)
-
3 µL of 10x Assay Buffer
-
1.5 µL of 20 mM ATP (final concentration 1 mM)
-
~200 ng kDNA (e.g., 1 µL of 200 ng/µL stock)
-
0.3 µL of test compound (etoposide) at various concentrations (or DMSO for control).
-
-
Enzyme Addition: Add an appropriate amount of Topoisomerase II enzyme (typically 1-5 units, pre-determined by titration) to start the reaction.[23][24] For the "no enzyme" control, add dilution buffer instead.
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.[23][24]
-
Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye.[22]
-
Electrophoresis: Load the entire sample into a well of the 1% agarose gel. Run the gel at a constant voltage (e.g., 85V) for approximately 1-2 hours, until the dye front has migrated sufficiently.[21][24]
-
Visualization: Visualize the DNA bands under a UV transilluminator and document the gel.[23] Decatenated minicircles will appear as a band that has migrated into the gel, while inhibited reactions will show DNA remaining in the well, similar to the "no enzyme" control.
-
5.2 Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HK-2, HTLA-230) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[25][26]
-
Drug Treatment: Remove the medium and replace it with fresh medium containing various concentrations of etoposide. Include untreated wells as a control.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[25][26]
-
MTT Addition: Add MTT solution (e.g., 10-20 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[25]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[25]
-
Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of ~540-570 nm.[25] Cell viability is expressed as a percentage relative to the untreated control cells.
-
5.3 Apoptosis Assay (Sub-G1 DNA Content Analysis by Flow Cytometry)
This assay quantifies apoptotic cells, which are characterized by fragmented DNA.
-
Principle: During apoptosis, cellular endonucleases cleave DNA into smaller fragments. When cells are stained with a DNA-binding dye like propidium iodide (PI), these small fragments leak out, resulting in a population of cells with less than the G1 phase amount of DNA (a "sub-G1" peak).
-
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with etoposide at desired concentrations for a set time (e.g., 18-24 hours).[16]
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells that have detached). Centrifuge to pellet the cells.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content. Apoptotic cells will appear as a distinct peak to the left of the G1 peak on the DNA content histogram. The percentage of cells in the sub-G1 region can then be quantified.[16]
-
References
- 1. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etopophos: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. Etoposide - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. Topoisomerase II Inhibitors [ebrary.net]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inspiralis.com [inspiralis.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inspiralis.com [inspiralis.com]
- 25. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
In Vitro Conversion of Etoposide Phosphate to Etoposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide phosphate is a water-soluble prodrug of the widely used anticancer agent etoposide. Its enhanced solubility overcomes formulation challenges associated with the parent drug. The therapeutic efficacy of etoposide phosphate relies on its efficient in vitro and in vivo conversion to etoposide, a process primarily mediated by phosphatases. This technical guide provides an in-depth overview of the in vitro conversion of etoposide phosphate to etoposide, focusing on the enzymatic hydrolysis by alkaline phosphatase. It includes detailed experimental protocols for performing the conversion assay and for the analytical quantification of both the prodrug and the active drug using High-Performance Liquid Chromatography (HPLC). Quantitative data from various studies are summarized to illustrate the effects of key parameters on conversion efficiency. Furthermore, this guide presents the chemical and enzymatic mechanisms of the conversion and provides visual workflows to aid in experimental design and execution.
Introduction
Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including small cell lung cancer and testicular cancer. However, its poor water solubility presents significant challenges for pharmaceutical formulation. Etoposide phosphate, a phosphate ester prodrug of etoposide, was developed to address this limitation. It is readily soluble in aqueous solutions and is rapidly and completely converted to etoposide in vivo. The in vitro conversion of etoposide phosphate is a critical process to study its stability, and to develop and validate analytical methods for preclinical and clinical research. This conversion is primarily an enzymatic process catalyzed by alkaline phosphatase (ALP).
Chemical and Enzymatic Conversion Mechanisms
The conversion of etoposide phosphate to etoposide is a dephosphorylation reaction, where the phosphate ester bond is cleaved, yielding etoposide and inorganic phosphate. This reaction can occur via non-enzymatic chemical hydrolysis or, more significantly, through enzymatic catalysis.
Non-Enzymatic Chemical Hydrolysis
Etoposide phosphate is relatively stable in aqueous solutions under neutral and acidic conditions. Studies have shown little to no loss of etoposide phosphate in solutions of 5% dextrose injection and 0.9% sodium chloride injection over 31 days at 4°C and 23°C. At elevated temperatures (32°C), a maximum loss of 6-7% was observed after 31 days. The rate of chemical hydrolysis is influenced by pH and temperature, with stability being greatest at around pH 5.0.
Enzymatic Conversion by Alkaline Phosphatase
The primary mechanism for the in vitro conversion of etoposide phosphate to etoposide is enzymatic hydrolysis catalyzed by alkaline phosphatase (ALP). ALP is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH.
The catalytic mechanism of alkaline phosphatase involves a multi-step process within its active site, which contains two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+) that are crucial for its activity. The process can be summarized as follows:
-
Binding of Substrate: Etoposide phosphate binds to the active site of the enzyme.
-
Nucleophilic Attack: A serine residue (Ser102) in the active site, activated by a metal-coordinated water molecule, performs a nucleophilic attack on the phosphorus atom of the phosphate group of etoposide phosphate.
-
Formation of a Phospho-Enzyme Intermediate: This attack leads to the formation of a transient covalent phospho-enzyme intermediate and the release of the dephosphorylated etoposide molecule.
-
Hydrolysis of the Intermediate: A water molecule, activated by one of the zinc ions, attacks the phosphorus atom of the phospho-enzyme intermediate.
-
Release of Phosphate and Regeneration of the Enzyme: This hydrolysis step releases inorganic phosphate and regenerates the active site of the enzyme for the next catalytic cycle.
The efficiency of this enzymatic conversion is significantly influenced by pH, with optimal activity typically observed in the alkaline range (pH 7-9).
Quantitative Data on In Vitro Conversion
The conversion of etoposide phosphate to etoposide is highly dependent on the experimental conditions. The following tables summarize quantitative data from in vitro studies.
Table 1: Effect of pH and Concentration on the Enzymatic Conversion of Etoposide Phosphate in Human Bile
| pH | Etoposide Phosphate Concentration (mg/mL) | Incubation Time (min) | Mean Conversion to Etoposide (%) | Standard Deviation (%) | Reference |
| 8 | 0.1 | 60 | 78 | 18 | |
| 8 | 0.5 | 60 | 36 | 26 | |
| 7 | 0.1 | 60 | 22 | - | |
| 7 | 0.5 | 60 | 10 | - |
Note: The conversion was negligible in human gastric juice. The conversion in bile was inhibited by heat inactivation or the addition of a chelating agent (disodium edetate), confirming the role of alkaline phosphatase.
Experimental Protocols
This section provides detailed methodologies for conducting the in vitro conversion of etoposide phosphate and for the subsequent analysis of the reaction products.
Protocol for In Vitro Enzymatic Conversion
This protocol describes a general procedure for the enzymatic conversion of etoposide phosphate to etoposide using alkaline phosphatase.
Materials:
-
Etoposide phosphate
-
Alkaline phosphatase (e.g., from calf intestine or E. coli)
-
Tris-HCl buffer (or other suitable buffer at desired pH)
-
Deionized water
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of etoposide phosphate: Dissolve etoposide phosphate in deionized water to a known concentration (e.g., 1 mg/mL).
-
Prepare the reaction buffer: Prepare a Tris-HCl buffer at the desired pH (e.g., pH 8.0).
-
Set up the reaction mixture: In a reaction tube, combine the reaction buffer, deionized water, and the etoposide phosphate stock solution to achieve the desired final concentration of the prodrug in the desired final volume.
-
Pre-incubate the reaction mixture: Place the reaction tube in an incubator or water bath at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a specific amount of alkaline phosphatase solution to the reaction mixture to start the conversion. The amount of enzyme will depend on the desired reaction rate and should be optimized for the specific experimental setup.
-
Incubate the reaction: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 60 minutes). Aliquots can be taken at different time points to study the reaction kinetics.
-
Stop the reaction: To stop the enzymatic reaction, add a quenching solution, such as a strong acid (e.g., perchloric acid) or a chelating agent (e.g., EDTA), or by heat inactivation. Alternatively, the reaction can be stopped by immediate preparation for HPLC analysis, where the sample is diluted in the mobile phase.
-
Analyze the samples: Analyze the reaction mixture using a validated HPLC method to determine the concentrations of etoposide phosphate and etoposide.
Protocol for HPLC Analysis
This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method for the simultaneous quantification of etoposide phosphate and etoposide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or C8 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid in water, or 10 µM ammonium acetate pH 5.5) and an organic solvent (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for a good separation of the two compounds. A common mobile phase composition is a mixture of water, methanol, and acetonitrile.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both compounds have reasonable absorbance, for example, 254 nm.
-
Injection Volume: Typically 20-100 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Sample Preparation:
-
Dilution: Dilute the samples from the conversion assay with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Calibration:
-
Prepare a series of standard solutions containing known concentrations of both etoposide phosphate and etoposide in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration for each compound.
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peaks for etoposide phosphate and etoposide based on their retention times, as determined from the analysis of the standard solutions.
-
Quantify the concentration of each compound in the samples by comparing their peak areas to the calibration curve.
Table 2: Example HPLC Method Parameters for Etoposide Analysis
| Parameter | Condition | Reference |
| Column | C8 (150 x 4.6 mm, 5 µm) | |
| Mobile Phase | 0.5% acetic acid in water:acetonitrile (75:25 v/v) | |
| Flow Rate | 0.8 mL/min | |
| Detection | UV at 254 nm | |
| Column | Phenyl µBondapak (30 cm x 4 mm) | |
| Mobile Phase | 10 µM ammonium acetate (pH 5.5) in methanol:water:acetonitrile (50:45:5) | |
| Flow Rate | 2.0 mL/min | |
| Detection | UV at 230 nm |
Visualizations
The following diagrams illustrate the key processes described in this guide.
Chemical Conversion of Etoposide Phosphate to Etoposide
A Comprehensive Structural Analysis of Etoposide Phosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate disodium salt is a water-soluble prodrug of etoposide, a widely used anticancer agent. Its enhanced solubility provides a significant clinical advantage over the poorly soluble parent drug, etoposide. This technical guide provides an in-depth structural analysis of this compound salt, compiling available data and outlining experimental methodologies for its characterization. Due to the limited availability of specific structural data for the disodium salt form, this guide also includes relevant data for the parent compound, etoposide, for comparative purposes, with clear distinctions made.
Chemical and Physical Properties
A summary of the key chemical and physical properties of etoposide phosphate is provided in the table below.
| Property | Value | Source |
| IUPAC Name | disodium;[4-[(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d][1][2]dioxol-6(5aH)-one] phosphate | N/A |
| Molecular Formula | C₂₉H₃₁Na₂O₁₆P | [3] |
| Molecular Weight | 712.5 g/mol | [3] |
| CAS Number | 122405-33-8 | [3] |
| Solubility | Highly soluble in water (>100 mg/mL) | [3] |
Structural Elucidation: Experimental Data
A complete structural elucidation of this compound salt relies on a combination of analytical techniques. While specific experimental data for the disodium salt is scarce in publicly available literature, this section outlines the expected data and provides data for the closely related etoposide where available.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Note: As of the date of this document, no publicly accessible crystal structure data (e.g., from the Cambridge Crystallographic Data Centre - CCDC) for this compound salt has been identified. The following table presents hypothetical data that would be obtained from such an analysis.
| Parameter | Expected Value Range |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Bond Lengths (Å) | P-O (phosphate): ~1.5-1.6 ÅC-O (ester): ~1.3-1.4 Å |
| Key Bond Angles (°) | O-P-O (phosphate): ~109.5° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and environment of atomic nuclei. For this compound salt, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Note: The following tables provide representative ¹H and ¹³C NMR chemical shift data for the parent compound, etoposide , in DMSO-d₆. Specific assignments for the disodium salt may vary slightly due to the presence of the phosphate group and the different salt form.
¹H NMR Spectral Data of Etoposide (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a readily tabular format in the search results. |
¹³C NMR Spectral Data of Etoposide (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 174.5 | C=O (lactone) |
| 147.2 | Aromatic C-O |
| 146.8 | Aromatic C-O |
| 137.5 | Aromatic C |
| ... | ... |
³¹P NMR Spectroscopy
³¹P NMR is crucial for confirming the presence and chemical environment of the phosphate group. A single resonance is expected for the phosphate moiety in this compound salt. The chemical shift will be dependent on the solvent and pH.
| Chemical Shift (ppm) | Solvent |
| Expected around 0 to 5 ppm | D₂O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Note: The following table describes the expected mass spectral data for etoposide phosphate. The fragmentation pattern would likely involve the loss of the phosphate group and subsequent fragmentation of the etoposide backbone.
| Ion | m/z (calculated) | Fragmentation Pathway |
| [M-2Na+H]⁻ | 667.14 | Parent ion (negative mode) |
| [M-2Na+2H+H]⁺ | 669.16 | Parent ion (positive mode) |
| [Etoposide+H]⁺ | 589.19 | Loss of H₂PO₃ |
| ... | ... | Further fragmentation of etoposide |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality structural data. The following sections provide generalized methodologies for the key analytical techniques.
NMR Spectroscopy Sample Preparation
A general protocol for preparing a sample of this compound salt for NMR analysis is as follows:
Mass Spectrometry (LC-MS) Protocol
A typical liquid chromatography-mass spectrometry (LC-MS) protocol for the analysis of this compound salt would involve the following steps:
Mechanism of Action: Signaling Pathway
Etoposide phosphate is a prodrug that is rapidly converted to its active form, etoposide, in the body.[1] Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.[2][4] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in double-strand DNA breaks.[5] The accumulation of DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).
The signaling pathway for etoposide-induced apoptosis is complex and involves multiple key proteins. The following diagram illustrates the core mechanism.
Conclusion
This technical guide has provided a comprehensive overview of the structural analysis of this compound salt. While specific experimental structural data for the disodium salt remains elusive in the public domain, this document has compiled the available chemical and physical properties and outlined the necessary experimental protocols for its full characterization. The detailed mechanism of action and the corresponding signaling pathway of its active form, etoposide, have also been presented. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundational understanding of this important anticancer agent. Further research is warranted to obtain and publish detailed crystallographic and spectroscopic data for the disodium salt to complete its structural profile.ographic and spectroscopic data for the disodium salt to complete its structural profile.
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. mun.ca [mun.ca]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
The Prodrug Advantage: A Deep Dive into the Pharmacokinetics of Etoposide Phosphate in Preclinical Animal Models
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetics of etoposide phosphate in key animal models. Etoposide phosphate, a water-soluble prodrug of the widely used anticancer agent etoposide, presents significant formulation advantages. This guide provides a critical comparative analysis of its behavior in dogs, rats, and rabbits, complete with detailed experimental protocols and visual representations of metabolic pathways and study workflows.
Etoposide is a cornerstone in the treatment of various cancers, but its poor water solubility complicates its administration. Etoposide phosphate was developed to overcome this limitation, offering a more convenient and potentially safer intravenous formulation. Understanding its conversion to the active etoposide and its subsequent pharmacokinetic profile in preclinical models is paramount for predicting its clinical efficacy and safety.
Comparative Pharmacokinetics of Etoposide Phosphate and Etoposide
The following tables summarize the key pharmacokinetic parameters of etoposide phosphate and its active metabolite, etoposide, following intravenous administration in dogs, and of etoposide in rats and rabbits. This comparative data is essential for inter-species scaling and translational research.
Table 1: Pharmacokinetic Parameters of Etoposide Phosphate in Beagle Dogs Following a 5-minute Intravenous Infusion
| Dose (Etoposide Equivalent) | Analyte | Mean Cmax (µg/mL) | Mean AUC (hr·µg/mL) | Mean Half-life (hr) |
| 57 mg/m² | Etoposide Phosphate | 1.72 | 0.16 | 0.11 - 0.17 |
| 114 mg/m² | Etoposide Phosphate | - | - | 0.11 - 0.17 |
| 461 mg/m² | Etoposide Phosphate | 40.5 | 4.14 | 0.11 - 0.17 |
| 57 mg/m² | Etoposide | 5.46 | 2.28 | 1.43 |
| 114 mg/m² | Etoposide | - | - | - |
| 461 mg/m² | Etoposide | 39.4 | 22.6 | - |
Table 2: Pharmacokinetic Parameters of Etoposide in Rats Following a Single Intravenous Dose
| Dose | Animal Model | Mean Systemic Exposure (AUC) (µg·h/mL) |
| 25 mg/kg | Control Rats | 19.97 ± 2.12 |
| 25 mg/kg | Uranyl Nitrate-Induced Acute Renal Failure Rats (Day 3) | 29.03 ± 2.32 |
| 25 mg/kg | Uranyl Nitrate-Induced Acute Renal Failure Rats (Day 5) | 34.45 ± 3.37 |
| 25 mg/kg | Uranyl Nitrate-Induced Acute Renal Failure Rats (Day 7) | 34.19 ± 2.98 |
Table 3: Etoposide Concentrations in Rabbit Ocular Tissues 1-3 Hours After Administration
| Route of Administration | Dose | Tissue | Concentration (ng/mL) |
| Intravenous | 5 mg/kg | Aqueous Humor | 38.5 - 52.2 |
| Intravenous | 5 mg/kg | Vitreous Humor | 12.0 - 25.1 |
| Subconjunctival | 2.5 mg/mL (0.5 mL) | Aqueous Humor | 98.0 - 113.0 |
| Subconjunctival | 2.5 mg/mL (0.5 mL) | Vitreous Humor | 32.4 - 66.7 |
The Metabolic Journey: From Prodrug to Active Agent
Etoposide phosphate is rapidly and extensively converted to its active form, etoposide, in the body. This bioactivation is a critical step in its mechanism of action. The conversion is mediated by ubiquitous endogenous enzymes called phosphatases.
A Blueprint for Discovery: Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable pharmacokinetic data. The following outlines a typical workflow for assessing the pharmacokinetics of etoposide phosphate in animal models.
Detailed Methodologies
1. Animal Models and Dosing:
-
Dogs: Beagle dogs are commonly used. Etoposide phosphate is typically administered as a short intravenous infusion (e.g., 5 minutes). Doses are often expressed as etoposide equivalents in mg/m².
-
Rats: Sprague-Dawley or Wistar rats are frequently employed. Intravenous administration is typically via a tail vein or a surgically implanted catheter. Doses are usually in mg/kg.
2. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-administration. For rapid initial phases, early and frequent sampling is crucial.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice.
3. Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for quantifying etoposide phosphate and etoposide in plasma.
-
Extraction: Analytes are extracted from the plasma matrix using liquid-liquid or solid-phase extraction techniques.
-
Chromatographic Separation: A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV or fluorescence detectors are employed for sensitive and specific detection of the analytes.
-
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
This technical guide serves as a valuable resource, consolidating critical data and methodologies to aid in the design and interpretation of future preclinical studies of etoposide phosphate and other novel prodrug formulations. The provided information underscores the rapid and efficient conversion of etoposide phosphate to its active moiety and provides a basis for understanding its disposition in various preclinical species.
Methodological & Application
Application Notes and Protocols for Etoposide Phosphate Disodium Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate (disodium salt) is a water-soluble prodrug of etoposide, a potent anti-cancer agent widely used in chemotherapy and cancer research.[1][2] Once in solution and inside the body or in cell culture, etoposide phosphate is rapidly and completely converted to its active form, etoposide, by phosphatases.[1][2] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to the accumulation of double-strand DNA breaks, subsequently triggering cell cycle arrest, primarily in the S and G2/M phases, and ultimately inducing apoptosis.[1][3]
These application notes provide detailed protocols for the preparation and use of etoposide phosphate disodium solution in cell culture for studying its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Etoposide Phosphate and Etoposide Properties
| Property | This compound | Etoposide |
| Molecular Formula | C₂₉H₃₁O₁₆PNa₂ (example) | C₂₉H₃₂O₁₃ |
| Molecular Weight | ~712.5 g/mol (will vary with salt form) | 588.6 g/mol |
| Solubility | Highly soluble in water (>100 mg/mL) | Poorly soluble in water, soluble in DMSO (≥ 25 mg/mL)[3] |
| Stability in Solution | Reconstituted solutions are stable for 7 days at 2-8°C and 24 hours at room temperature.[4][5] | Stock solutions in DMSO are stable for up to 3 months at -20°C.[3] |
Cytotoxicity of Etoposide in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of etoposide in a range of human cancer cell lines. As etoposide phosphate is readily converted to etoposide, these values are representative of the expected efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Lung Carcinoma | 3.49 | 72 hours[6] |
| BEAS-2B | Normal Lung | 2.10 | 72 hours[6] |
| NTERA-2-cl-D1 | Testicular Cancer | 0.015 | Not Specified[7] |
| SK-UT-1 | Soft Tissue Sarcoma | 0.055 | Not Specified[7] |
| SU-DHL-5 | B Cell Lymphoma | 0.068 | Not Specified[7] |
| A253 | Head and Neck Cancer | 0.071 | Not Specified[7] |
| HT-144 | Melanoma | 0.091 | Not Specified[7] |
| 8-MG-BA | Glioma | 0.094 | Not Specified[7] |
| SUP-B15 | Lymphoblastic Leukemia | 0.100 | Not Specified[7] |
| HT-1080 | Fibrosarcoma | 0.123 | Not Specified[7] |
| HGC-27 | Stomach Cancer | 0.142 | Not Specified[7] |
| MKN45 | Gastric Cancer | ~1.5 | Not Specified[8] |
| AGS | Gastric Cancer | ~2.0 | Not Specified[8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Preparation of this compound Stock Solution
Etoposide phosphate's high water solubility simplifies its preparation for cell culture experiments.
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free water or sterile 1X Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired stock solution concentration (e.g., 10 mM or 10 mg/mL).
-
Calculate the required mass of this compound salt based on its molecular weight.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed powder in the appropriate volume of sterile water or PBS.
-
Gently vortex or pipette to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 3 months) or at 4°C for short-term use (up to 7 days).[4]
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability in response to etoposide phosphate treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Etoposide phosphate working solutions (diluted from stock in complete medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of etoposide phosphate. Include a vehicle control (medium with the same solvent concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with etoposide phosphate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold 1X PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of etoposide phosphate for the appropriate time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing by flow cytometry.
Materials:
-
Cells treated with etoposide phosphate
-
Cold 1X PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment with etoposide phosphate.
-
Washing: Wash the cells with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in cold 1X PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of etoposide phosphate.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. bms.com [bms.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Etoposide | Cell Signaling Technology [cellsignal.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. netjournals.org [netjournals.org]
- 7. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Etoposide Phosphate Disodium in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor.[1][2] By forming a ternary complex with DNA and the topoisomerase II enzyme, etoposide prevents the re-ligation of DNA strands, leading to double-strand breaks.[1][3] This accumulation of DNA damage triggers a cascade of cellular events culminating in programmed cell death, or apoptosis, making it a crucial tool in cancer research and therapy.[3][4] Etoposide phosphate disodium is a water-soluble prodrug of etoposide, designed to overcome the poor aqueous solubility of the parent compound, thereby enhancing its clinical utility. In vivo, it is rapidly converted to the active etoposide moiety.
These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in vitro. The methodologies covered include Annexin V/Propidium Iodide (PI) staining for the detection of early and late-stage apoptosis, caspase activity assays to measure the activation of key executioner caspases, and DNA fragmentation analysis, a hallmark of apoptotic cell death.
Mechanism of Action: Etoposide-Induced Apoptosis
Etoposide exerts its pro-apoptotic effects primarily through the intrinsic, or mitochondrial, pathway of apoptosis. The induction of DNA double-strand breaks activates a complex signaling network, with the tumor suppressor protein p53 playing a central role.[5]
Key signaling events include:
-
DNA Damage Response: Etoposide-induced DNA breaks activate DNA damage response (DDR) pathways.[6]
-
p53 Activation: The DDR leads to the phosphorylation and activation of p53.[2]
-
Transcriptional Regulation: Activated p53 upregulates the expression of pro-apoptotic proteins, most notably BAX (Bcl-2-associated X protein).[2][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BAX translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[2] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[4]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway.[4]
-
Executioner Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[7]
-
p53-Independent Pathways: It is noteworthy that etoposide can also induce apoptosis through p53-independent mechanisms, particularly in cells with mutated or absent p53.[8][9]
Data Presentation: Quantitative Effects of Etoposide on Apoptosis
The following tables summarize quantitative data on the effects of etoposide in various cell lines, providing a reference for experimental design.
| Cell Line | Etoposide Concentration | Incubation Time | Apoptotic Effect (e.g., % Apoptosis, IC50) | Reference(s) |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 h | ~20% apoptotic cells (sub-G1) | [3][10] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | 18 h | ~40% apoptotic cells (sub-G1) | [3][10] |
| Mouse Embryonic Fibroblasts (MEFs) | 150 µM | 18 h | ~60% apoptotic cells (sub-G1) | [3][10] |
| Human Leukemia (HL-60) | 10 µM | 8 h | 61% apoptotic cells | [11] |
| Human Leukemia (U937) | 0.5 µM | 72 h | Total cell elimination via apoptosis | [6] |
| Human Leukemia (U937) | 50 µM | 24 h | Total cell elimination via apoptosis | [6] |
| Human Lung Carcinoma (A549) | 3.49 µM | 72 h | IC50 | [12] |
| Normal Human Lung (BEAS-2B) | 2.10 µM | 72 h | IC50 | [12] |
| Human Breast Carcinoma (MCF-7) | 150 µM | 24 h | IC50 | [13] |
| Human Breast Carcinoma (MCF-7) | 100 µM | 48 h | IC50 | [13] |
| Human Breast Carcinoma (MDA-MB-231) | 200 µM | 48 h | IC50 | [13] |
| Small Cell Lung Cancer (SCLC) cell lines | 0.242 µM - 319 µM | Not specified | Range of IC50 values across 54 cell lines | [14] |
| Cell Line | Etoposide Concentration | Incubation Time | Caspase Activation | Reference(s) |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 h | Cleavage of caspase-3 detected | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | 18 h | Cleavage of caspase-3 detected | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | 150 µM | 6 h | Robust cleavage of caspase-3 detected | [3] |
| Human Leukemia (CEM and MOLT-4) | Not specified | 6-24 h | Progressive increase in caspase-3-like activity | [7] |
| Human Leukemia (U937) | 50 µM | Not specified | Rapid caspase-3-mediated apoptosis | [6] |
| Human Leukemia (U937) | 0.5 µM | Not specified | Caspase-2-dependent, caspase-3-independent apoptosis | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is water-soluble. Reconstitute the lyophilized powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 10 mM). Sterilize the stock solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired final concentration in cell culture medium immediately before use.
Protocol for Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound
-
Untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect the culture medium, which contains detached and dead cells. For suspension cells: Collect the cells directly.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol for Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cells treated with this compound
-
Untreated control cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4; 100 mM NaCl; 0.1% CHAPS; 10% glycerol; 1 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Caspase-3/7 Assay Buffer (e.g., 20 mM HEPES, pH 7.4; 10% glycerol; 2 mM DTT)
-
Fluorometer or spectrophotometer
Procedure:
-
Seed and culture cells.
-
Treat cells with this compound and include an untreated control.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000-14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the cell lysates to the same protein concentration with Lysis Buffer.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare a reaction mixture containing Assay Buffer and the caspase-3/7 substrate.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) at appropriate intervals using a plate reader.
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the caspase activity. Normalize the activity to the protein concentration of each sample.
Protocol for DNA Fragmentation Analysis (Agarose Gel Electrophoresis)
This protocol detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cells treated with this compound
-
Untreated control cells
-
DNA Extraction Kit or reagents (e.g., Lysis buffer with proteinase K, RNase A, phenol:chloroform:isoamyl alcohol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
DNA ladder marker
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Treat cells with this compound and include an untreated control.
-
Harvest approximately 1-5 x 10^6 cells per sample.
-
Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction method. Ensure to include an RNase A treatment step to remove RNA.
-
Quantify the extracted DNA using a spectrophotometer.
-
Prepare a 1.5-2.0% agarose gel in 1X TAE or TBE buffer containing a DNA stain like ethidium bromide.
-
Load an equal amount of DNA (e.g., 5-10 µg) from each sample mixed with DNA loading dye into the wells of the agarose gel.
-
Load a DNA ladder marker in one lane.
-
Run the gel at a constant voltage (e.g., 50-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA fragmentation pattern under UV light.
Interpretation of Results:
-
Apoptotic cells: Will show a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.
-
Necrotic cells: Will typically show a smear of randomly degraded DNA.
-
Live cells: Will show a high molecular weight band of intact genomic DNA at the top of the gel.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
- 13. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoposide Phosphate Disodium in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate (disodium salt) is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Its enhanced solubility compared to etoposide offers advantages for in vivo applications, facilitating easier formulation and administration.[2] Upon administration, etoposide phosphate is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases.[3] Etoposide exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][4] This document provides detailed application notes and protocols for the use of etoposide phosphate disodium in various in vivo cancer models, with a focus on dosage, administration, and experimental workflows.
Mechanism of Action
Etoposide, the active metabolite of etoposide phosphate, targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][5] By inhibiting the re-ligation step of the topoisomerase II catalytic cycle, etoposide leads to the accumulation of double-strand DNA breaks.[4][5] This DNA damage triggers a cellular response, often involving the p53 pathway, which can induce cell cycle arrest, primarily at the S and G2/M phases, and initiate apoptosis.[1][4][6]
In Vivo Dosage and Administration
The dosage and administration schedule of etoposide phosphate in in vivo cancer models are critical for achieving therapeutic efficacy while managing toxicity. Dosages are often expressed as the etoposide equivalent. The conversion is that 113.6 mg of etoposide phosphate is equivalent to 100 mg of etoposide.[7] Dosing can vary significantly depending on the animal model, tumor type, and experimental goals.
Data Presentation: Etoposide Phosphate and Etoposide Dosage in In Vivo Cancer Models
| Animal Model | Cancer Type | Drug | Dosage | Administration Route | Schedule | Outcome | Reference |
| Mouse | P388 Leukemia (Peritoneal Carcinomatosis) | Etoposide | 20 mg/kg and 80 mg/kg | Intraperitoneal (IP) | Single dose | Increased survival; 80 mg/kg dose led to some toxicity-related deaths. | [8] |
| Mouse | Human Colon Carcinoma Xenograft (HCT-116) | Etoposide | Not specified | Intraperitoneal (IP) | Days 1 and 5 | 78% +/- 10% tumor inhibition | [8] |
| Mouse | Small Cell Lung Cancer Xenograft (SBC-1, SBC-3, SBC-5) | Etoposide | 10 mg/kg and 30 mg/kg | Intraperitoneal (IP) | Not specified | Synergistic effects with cisplatin | [9] |
| Mouse | Canine Mammary Carcinoma (CHMp) and Osteosarcoma (HMPOS) Xenografts | Etoposide | 50 mg/kg/day | Not specified | Not specified | Markedly inhibited HMPOS xenograft growth; associated with weight loss and diarrhea. | [10] |
| Rat | General Toxicity Study | Etoposide Phosphate | ≥ 86 mg/kg/day | Oral | 5 consecutive days | Irreversible testicular atrophy | [11] |
| Rat | Teratogenicity Study | Etoposide | 0.4 mg/kg/day | Intravenous (IV) | During organogenesis | Maternal toxicity, embryotoxicity, and teratogenicity | [11] |
| Dog | Multicentric Lymphoma | Etoposide Phosphate | 300 mg/m² (100 mg/m² daily for 3 days) | Intravenous (IV) Infusion (3 hours) | Every 2 weeks for 3 cycles | Maximal tolerated dose with 83.3% overall response rate at day 45. | [1][12] |
Note: Dosages in mg/kg for mice and rats can be converted to mg/m² for comparison with human and canine doses, and vice versa, although direct scaling is not always accurate. Special care should be taken when extrapolating doses between species.
Experimental Protocols
General Preparation of Etoposide Phosphate for In Vivo Administration
Etoposide phosphate is a lyophilized powder that should be handled with caution, using personal protective equipment.[13]
-
Reconstitution: Reconstitute the lyophilized powder with a suitable sterile diluent such as Sterile Water for Injection, 0.9% Sodium Chloride (Normal Saline), or 5% Dextrose in Water (D5W).[7] The concentration of the reconstituted solution can be adjusted based on the required dose and administration volume.
-
Final Dilution: The reconstituted solution can be administered directly or further diluted to the desired final concentration for injection.[14]
Subcutaneous Xenograft Model Protocol (General)
This protocol outlines a general procedure for testing the efficacy of etoposide phosphate in a subcutaneous tumor model.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT-116, SBC-3) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common suspension involves a 1:1 mixture with Matrigel to enhance tumor take rate and growth.
-
Inject a specific number of cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare etoposide phosphate solution as described above.
-
Administer the drug via the desired route (e.g., intraperitoneal or intravenous injection) according to the chosen dosage and schedule (see table above). The control group should receive vehicle control.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathway of Etoposide
Caption: Mechanism of action of etoposide phosphate.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound is a valuable tool for preclinical cancer research due to its water solubility and rapid conversion to the active drug, etoposide. The provided dosage tables, protocols, and diagrams offer a comprehensive guide for researchers to design and execute in vivo studies. It is essential to carefully consider the specific cancer model, animal species, and experimental objectives to optimize the dosing regimen and achieve meaningful and reproducible results. Always consult relevant institutional animal care and use committee (IACUC) guidelines and adhere to safety protocols when handling cytotoxic agents.
References
- 1. Dose escalation study to evaluate safety, tolerability and efficacy of intravenous etoposide phosphate administration in 27 dogs with multicentric lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dose escalation study to evaluate safety, tolerability and efficacy of intravenous etoposide phosphate administration in 27 dogs with multicentric lymphoma | PLOS One [journals.plos.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. bms.com [bms.com]
- 8. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. safety.tau.ac.il [safety.tau.ac.il]
- 14. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Cell Viability Assays with Etoposide Phosphate Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy.[1] Its mechanism of action involves the formation of a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][3] The cytotoxicity of this compound is fundamental to its therapeutic effect, and accurate assessment of its impact on cell viability is crucial for both basic research and clinical development.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using the MTT assay, a common and reliable method for determining cell viability. Additionally, this document summarizes the key signaling pathways involved in etoposide-induced apoptosis and presents a compilation of IC50 values for etoposide in various cancer cell lines.
Mechanism of Action: Etoposide-Induced Apoptosis
Etoposide exerts its cytotoxic effects primarily by inducing apoptosis through the inhibition of topoisomerase II.[3] This process triggers a cascade of molecular events that can be broadly categorized into intrinsic and extrinsic pathways.
Etoposide-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase and its downstream target, Chk2.[4] This activation leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[5] However, if the damage is too severe, the apoptotic program is initiated. The tumor suppressor protein p53 plays a critical role in this process, acting through both transcription-dependent and -independent mechanisms to promote apoptosis.[6][7]
The intrinsic (mitochondrial) pathway is a major route for etoposide-induced apoptosis.[8] Etoposide can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[4]
The extrinsic (death receptor) pathway can also be involved. Etoposide treatment can trigger the binding of Fas ligand (FasL) to its receptor (FasR), leading to the formation of the death-inducing signaling complex (DISC). This complex recruits and activates pro-caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[4]
Quantitative Data: IC50 Values of Etoposide
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The IC50 value for etoposide can vary significantly depending on the cell line, incubation time, and the specific assay used. The following table summarizes reported IC50 values for etoposide in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 | 3.49 | [9] |
| BEAS-2B | Normal Lung | 48 | 4.36 | [9] |
| BEAS-2B | Normal Lung | 72 | 2.10 | [9] |
| HCT116 | Colon Carcinoma | 24 | ~5-10 | [10] |
| HTLA-230 | Neuroblastoma | 24 | >10 | [11] |
| Raw 264.7 | Monocyte Macrophage | 48 | 5.40 (µg/ml) | [12] |
| SCLC cell lines (sensitive) | Small Cell Lung Cancer | Not Specified | 2.06 (median) | [3] |
| SCLC cell lines (resistant) | Small Cell Lung Cancer | Not Specified | 50.0 (median) | [3] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at -20°C, protected from light[14]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12][15]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Include vehicle control wells (medium with the highest concentration of the solvent used for the drug stock) and no-cell control wells (medium only for background measurement).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-50 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL).[12]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[15]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][16]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the no-cell control wells from all other readings.
-
Percent Viability: Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
IC50 Determination: Plot the percent viability against the logarithm of the drug concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. netjournals.org [netjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Etoposide Phosphate Disodium in Combination with Cisplatin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide, a topoisomerase II inhibitor, and cisplatin, a platinum-based DNA alkylating agent, are two of the most widely used chemotherapeutic drugs.[1][2] Etoposide phosphate is a water-soluble prodrug of etoposide.[3] The combination of etoposide and cisplatin is a cornerstone of treatment for various malignancies, including small cell lung cancer and testicular cancer.[1][4] In vitro studies of this combination are crucial for understanding their synergistic, additive, or antagonistic interactions, elucidating mechanisms of action, and optimizing therapeutic strategies. These application notes provide a summary of quantitative data from published studies and detailed protocols for key in vitro experiments.
Data Presentation
The interaction between etoposide and cisplatin in vitro can vary depending on the cell line, drug concentrations, and experimental conditions, resulting in synergistic, additive, or even antagonistic effects.
Table 1: In Vitro Cytotoxicity of Etoposide and Cisplatin in Human Lung Cancer Cell Lines
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Source |
| A549 | Etoposide | 72 | 3.49 | [5] |
| Cisplatin | 72 | 6.59 | [5] | |
| BEAS-2B (Normal Lung) | Etoposide | 72 | 2.10 | [5] |
| Cisplatin | 72 | 4.15 | [5] | |
| A549 | Cisplatin | 48 | 36.94 | [5] |
| BEAS-2B (Normal Lung) | Etoposide | 48 | 4.36 | [5] |
| Cisplatin | 48 | 8.63 | [5] | |
| BEAS-2B (Normal Lung) | Cisplatin | 24 | 47.43 | [5] |
Table 2: Combination Effects of Etoposide and Cisplatin in Various Cell Lines
| Cell Line(s) | Method of Analysis | Combination Effect | Source |
| H460 and 344SQ (NSCLC) | Combination Index | Synergistic to Additive | [6] |
| 833K/64CP10 (Teratocarcinoma) | Combination Index-Isobologram | Moderate Antagonism | [7] |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare stock solutions of etoposide phosphate and cisplatin in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of each drug and their combinations at desired concentrations in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug and their combination.
-
To evaluate the nature of the drug interaction (synergism, additivity, or antagonism), calculate the Combination Index (CI) using the Chou-Talalay method.[9][10] A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10] Isobologram analysis can also be used for a graphical representation of the interaction.[11][12][13]
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with etoposide phosphate, cisplatin, or their combination for the desired time.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[16]
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[16]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the drugs as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content of the cells, as measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
References
- 1. ETOPOSIDE IN COMBINATION WITH CISPLATIN AND BLEOMYCIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisplatin + Etoposide for Lung Cancer (NSCLC) | ChemoExperts [chemoexperts.com]
- 3. researchgate.net [researchgate.net]
- 4. Etoposide and cisplatin (EP) | Macmillan Cancer Support [macmillan.org.uk]
- 5. netjournals.org [netjournals.org]
- 6. Co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles synergistically improves chemoradiotherapy in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Note and Protocol: Western Blot Analysis of Topoisomerase II Following Etoposide Phosphate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topoisomerase II is a critical nuclear enzyme that plays a vital role in managing DNA topology, making it essential for processes like DNA replication, transcription, and chromosome segregation.[1][2] It exists in two main isoforms, alpha (TOP2A) and beta (TOP2B).[3][4] Etoposide phosphate is a water-soluble prodrug that is converted in the body to its active form, etoposide.[5] Etoposide is a potent anti-cancer agent that targets topoisomerase II.[6][7] Its mechanism of action involves inhibiting the re-ligation step of the topoisomerase II reaction cycle. This traps the enzyme in a covalent complex with DNA, known as the topoisomerase II cleavage complex (TOP2cc), leading to the accumulation of DNA double-strand breaks (DSBs).[1][5][6][8] These persistent DSBs trigger the DNA Damage Response (DDR), which can result in cell cycle arrest and apoptosis, forming the basis of its chemotherapeutic effect.[1][5]
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, such as topoisomerase II, within a cell lysate. This application note provides a detailed protocol for performing a Western blot to analyze changes in topoisomerase II alpha and beta protein expression in cells following treatment with etoposide phosphate.
Signaling Pathway Activated by Etoposide Phosphate
Etoposide-induced DNA double-strand breaks activate a complex signaling network known as the DNA Damage Response (DDR). This pathway's primary goal is to sense the damage, halt cell cycle progression to allow for repair, and initiate apoptosis if the damage is irreparable.[1] The central kinase activated by DSBs is Ataxia Telangiectasia Mutated (ATM). ATM, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.[9] Activated p53 can induce cell cycle arrest or promote apoptosis by upregulating pro-apoptotic proteins like PUMA.[1]
Caption: Etoposide-induced DNA damage signaling pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing topoisomerase II expression.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
1. Cell Culture and Treatment a. Seed cells (e.g., HeLa, MCF7, or K562) in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with the desired concentrations of etoposide phosphate for various time points (e.g., 0, 6, 12, 24 hours). Include an untreated control (vehicle only, e.g., DMSO or PBS).
2. Cell Lysis and Protein Extraction a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10] b. Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[10][11] (For a 100 mm dish, use ~1 mL of buffer). RIPA buffer is effective for extracting nuclear proteins.[10] c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][11] f. Carefully transfer the supernatant (containing the protein extract) to a new pre-cooled tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay.[10] b. Use bovine serum albumin (BSA) to generate a standard curve. This step is crucial for ensuring equal loading of protein for each sample.[10]
4. Sample Preparation for Electrophoresis a. Based on the protein concentration, calculate the volume needed for 20-40 µg of total protein per sample. b. Add 4X or 5X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12] d. Centrifuge briefly before loading onto the gel.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). The expected molecular weight of Topoisomerase II alpha is ~170 kDa and Topoisomerase II beta is ~180 kDa. b. Include a pre-stained protein ladder to monitor migration and estimate protein size. c. Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer (Electroblotting) a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. b. Perform the transfer using a wet or semi-dry transfer system. For high molecular weight proteins like Topoisomerase II, a wet transfer overnight at 4°C or for 1-2 hours at a higher current is recommended.[12]
7. Blocking a. After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). b. Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12][13]
8. Antibody Incubation a. Primary Antibody: Incubate the membrane with a primary antibody specific for Topoisomerase II alpha (e.g., Rabbit pAb) or Topoisomerase II beta (e.g., Rabbit mAb) diluted in blocking buffer.[2][14] Follow the manufacturer's recommended dilution (typically 1:1000). Incubation is usually done overnight at 4°C with gentle agitation.[12][13] b. Wash the membrane three times for 5-10 minutes each with TBST.[12] c. Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.[13] d. Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
9. Detection and Data Analysis a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity for Topoisomerase II. Normalize the signal to a loading control protein (e.g., β-actin, GAPDH, or tubulin) to correct for loading differences.
Data Presentation
Quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Topoisomerase II Isoforms after Etoposide Phosphate Treatment
| Treatment Group | Time (hours) | Topo IIα Relative Density (Normalized to β-actin) | Fold Change (vs. Control) | Topo IIβ Relative Density (Normalized to β-actin) | Fold Change (vs. Control) |
| Control (Vehicle) | 24 | 1.00 ± 0.08 | 1.0 | 1.00 ± 0.06 | 1.0 |
| Etoposide (10 µM) | 6 | 0.95 ± 0.11 | 0.95 | 1.02 ± 0.09 | 1.02 |
| Etoposide (10 µM) | 12 | 0.78 ± 0.09 | 0.78 | 0.91 ± 0.10 | 0.91 |
| Etoposide (10 µM) | 24 | 0.52 ± 0.07 | 0.52 | 0.85 ± 0.08 | 0.85 |
| Etoposide (50 µM) | 24 | 0.21 ± 0.05 | 0.21 | 0.64 ± 0.07 | 0.64 |
Data are presented as mean ± standard deviation from three independent experiments. This table represents hypothetical data for illustrative purposes.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase IIα Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Quantitation of DNA topoisomerase IIalpha and beta in human leukaemia cells by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Topoisomerase II beta (F6T3T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Etoposide Phosphate Disodium: A Tool for Interrogating the DNA Damage Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a potent topoisomerase II inhibitor widely used in cancer chemotherapy. Its mechanism of action, which involves the generation of DNA double-strand breaks (DSBs), makes it an invaluable tool for studying the intricate cellular signaling network known as the DNA Damage Response (DDR). These application notes provide detailed protocols and quantitative data to guide researchers in utilizing etoposide phosphate to investigate the DDR.
Mechanism of Action
Etoposide phosphate is rapidly converted to etoposide in the body.[1] Etoposide then targets topoisomerase II, an enzyme essential for resolving topological DNA problems during replication, transcription, and chromosome segregation.[1][2] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][2] This results in the accumulation of DSBs, which are highly cytotoxic lesions that trigger a robust DDR.[2][3]
The cellular response to etoposide-induced DNA damage is primarily orchestrated by two key signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways.[4][5] ATM (Ataxia Telangiectasia Mutated) is the principal sensor of DSBs, while ATR (ATM and Rad3-related) is activated by single-stranded DNA that can arise during the processing of these breaks.[5] Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including the histone variant H2AX (forming γH2AX) and the tumor suppressor p53, culminating in cell cycle arrest, DNA repair, or apoptosis.[4][6][7] Etoposide-induced cell cycle arrest predominantly occurs in the late S and G2/M phases.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of etoposide on different cell lines. This data can serve as a reference for designing experiments.
Table 1: IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| UW228-3 | Medulloblastoma | 0.36 | Not Specified | Not Specified |
| CHLA-10 | Ewing's Sarcoma | 0.32 | 24 | Not Specified |
| CHLA-9 | Ewing's Sarcoma | 0.42 | 24 | Not Specified |
| TC-71 | Ewing's Sarcoma | 0.56 | 24 | Not Specified |
| TC-32 | Ewing's Sarcoma | 0.63 | 24 | Not Specified |
| HEK293 | Embryonic Kidney | 0.72 (nM) | 24 | Not Specified |
| HK-2 | Human Kidney Proximal Tubule | Varies with dose and time | 24 and 48 | MTT Assay |
Table 2: Time-Course of Etoposide-Induced DNA Damage and Repair
| Cell Line | Etoposide Concentration (µM) | Time Point | Endpoint Measured | Observation |
| MCF-7 | 50 | 30 min, 1 hr, 3 hr | DNA Double-Strand Breaks (PFGE) | Sustained DNA breaks for at least 6 hours. |
| DT40 | 1 | 2 hr (treatment), then 0, 2, 4, 6, 8 hr post-treatment | γ-H2AX foci | Foci formation peaks after treatment and then gradually decreases over time, indicating repair. |
| HeLa | 10 | 1, 2, 6, 24 hr | Phospho-H2AX (Ser139), Phospho-ATM (Ser1981) | Time-dependent increase in phosphorylation of both H2AX and ATM. |
| TK6 and Jurkat | > 1 (significant damage) | 60 min | % Tail DNA (Comet Assay) | Dose-dependent increase in DNA damage. |
Experimental Protocols
Detailed methodologies for key experiments to study the DNA damage response using etoposide phosphate are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[2][4][6][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of etoposide phosphate in complete medium.
-
Remove the old medium and add 100 µL of the etoposide phosphate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve etoposide phosphate).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by flow cytometry.[11][12][13][14][15]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
Centrifuge the cells to remove the ethanol and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Detection of DNA Double-Strand Breaks by Comet Assay (Alkaline)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18][19]
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a base layer of 1% normal melting point agarose on a microscope slide and let it solidify.
-
Harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralize the slides by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize and quantify the "comet tail" of fragmented DNA using a fluorescence microscope and appropriate software. The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol 4: Western Blotting for Phosphorylated DDR Proteins (γH2AX and p-ATM)
Western blotting is used to detect the activation of key DDR proteins.[7][20]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-H2AX (Ser139), anti-phospho-ATM (Ser1981), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: In vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to quantify the amount of topoisomerase covalently bound to DNA.[1][3][21][22][23]
Materials:
-
Treated and untreated cells
-
Lysis buffer (1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl) gradient solutions
-
Ultracentrifuge
-
Slot blot apparatus
-
Antibodies against Topoisomerase II
-
Detection reagents
Procedure:
-
Treat cells with etoposide phosphate for the desired time (e.g., 30-60 minutes).
-
Lyse the cells directly on the plate with lysis buffer.
-
Shear the genomic DNA by passing the lysate through a needle.
-
Layer the lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-DNA complexes from free protein.
-
Collect the DNA-containing fractions.
-
Apply the DNA to a membrane using a slot blot apparatus.
-
Detect the amount of Topoisomerase II covalently bound to the DNA using specific antibodies and a suitable detection method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Etoposide-induced DNA Damage Response Pathway.
Caption: General experimental workflow for studying DDR.
Caption: Logical flow from drug treatment to cellular outcomes.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Requirements for MRN endonuclease processing of topoisomerase II-mediated DNA damage in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. topogen.com [topogen.com]
- 22. researchgate.net [researchgate.net]
- 23. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols for Administering Etoposide Phosphate Disodium in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide phosphate is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy.[1][2] In preclinical research, mouse xenograft models are invaluable for evaluating the in vivo efficacy of anticancer agents like etoposide phosphate. These models, where human tumor cells are implanted into immunodeficient mice, allow for the study of drug response in a living system that mimics human cancer.
This document provides detailed application notes and protocols for the preparation and administration of etoposide phosphate disodium in mouse xenograft studies. It includes information on its mechanism of action, experimental protocols for efficacy studies, and data presentation guidelines.
Mechanism of Action
Etoposide phosphate is converted in vivo to its active form, etoposide.[3] Etoposide targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][4] By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks.[5] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the G2 and late S phases, and ultimately leads to programmed cell death (apoptosis).[6][7] The apoptotic cascade initiated by etoposide-induced DNA damage involves the activation of various cellular pathways, including the p53 pathway, which in turn activates downstream effector caspases.[1][6]
Signaling Pathway
The signaling pathway of etoposide-induced apoptosis is complex and involves multiple key proteins. A simplified representation of this pathway is provided below.
Experimental Protocols
Materials
-
This compound salt (sterile powder)
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)[8]
-
Sterile syringes (1 mL, 3 mL) and needles (25-27 gauge)[9][10]
-
Immunodeficient mice (e.g., NOD/SCID, NSG) bearing subcutaneous human tumor xenografts
-
Digital calipers[11]
-
Analytical balance
-
Laminar flow hood
-
70% ethanol
Preparation of Etoposide Phosphate Dosing Solution
Note: Etoposide phosphate is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a laminar flow hood.[7]
-
Calculate the required amount of etoposide phosphate: Determine the total amount of drug needed based on the number of mice, their average body weight, the desired dose (e.g., 20 mg/kg), and the dosing schedule.
-
Reconstitution: In a sterile vial, reconstitute the etoposide phosphate powder with a small volume of sterile 0.9% Sodium Chloride Injection to create a stock solution. The final concentration for injection should be between 0.2 to 0.4 mg/mL.[8]
-
Dilution: Further dilute the stock solution with sterile 0.9% Sodium Chloride Injection to achieve the final desired concentration for injection. For example, to prepare a 2 mg/mL solution, dissolve 20 mg of etoposide phosphate in 10 mL of saline.
-
Storage: The reconstituted solution is stable for 24 hours at room temperature (25°C).[8]
Administration of Etoposide Phosphate
The following protocol describes the intraperitoneal (IP) administration route.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck.
-
Injection Site: Turn the mouse over to expose its abdomen. The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][12]
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the calculated volume of the etoposide phosphate solution. The typical injection volume for a mouse is 0.1-0.2 mL.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Tumor Volume Measurement
-
Frequency: Measure tumor volume two to three times per week using digital calipers.[11]
-
Measurement: Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2[13]
-
Data Recording: Record the tumor volumes for each mouse at each time point.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using etoposide phosphate in a mouse xenograft model.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 2 from Molecular mechanisms of etoposide | Semantic Scholar [semanticscholar.org]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ETOPOSIDE INJECTION, USP [dailymed.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of Etoposide Phosphate Disodium in DMSO
Abstract
This document provides a summary of the available information and best practices regarding the long-term storage and stability of etoposide phosphate disodium dissolved in dimethyl sulfoxide (DMSO). Due to a lack of comprehensive, publicly available long-term stability studies of this compound specifically in DMSO, this note synthesizes data from related compounds (etoposide, etoposide phosphate) and various solvent systems to guide researchers. The primary concerns for long-term storage are chemical degradation and physical precipitation. This document outlines recommended procedures for preparation, storage, and assessment of stability, and includes a protocol for analyzing the integrity of the compound over time using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor widely used in cancer research and therapy.[1] For in vitro studies, it is common practice to prepare concentrated stock solutions in DMSO for convenient dilution into aqueous cell culture media. The long-term stability of these DMSO stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. While etoposide phosphate is known to be more stable in aqueous solutions than its parent compound, etoposide, its long-term stability in an organic solvent like DMSO is not well-documented.[2] Instability can manifest as chemical degradation (hydrolysis, oxidation) or physical precipitation, both of which can lead to a decrease in the effective concentration of the active compound.
Data on Stability of Etoposide and its Derivatives
Direct quantitative long-term stability data for this compound in DMSO is limited. However, data from related compounds and conditions can inform best practices.
Table 1: Summary of Stability Data for Etoposide and Etoposide Phosphate in Various Solvents
| Compound | Solvent | Concentration | Storage Temperature | Stability Period | Observations |
| Etoposide Phosphate | 0.9% NaCl or 5% Dextrose | 0.1 mg/mL & 10 mg/mL | 4°C & 23°C | 31 days | Little to no loss of compound observed.[2] |
| Etoposide Phosphate | Bacteriostatic Water | 10 mg/mL & 20 mg/mL | 23°C | 31 days | Maximum of 6-7% loss of compound.[2] |
| Etoposide Phosphate | Bacteriostatic Water | 10 mg/mL & 20 mg/mL | 4°C | 31 days | Less than 4% loss of compound.[2] |
| Etoposide | DMSO | 50 mM | -20°C | 1 year | Precipitation observed.[3] |
| Etoposide | 0.9% NaCl | 10 mg/mL | 4°C or 24°C | 22 days | Stable, with no precipitate observed at this high concentration.[4] |
| Etoposide | 0.9% NaCl | 2.0, 4.0, 6.0 mg/mL | 4°C or 24°C | < 2 hours | Precipitation occurred rapidly.[4] |
Note: The stability of etoposide in aqueous solutions is highly concentration-dependent, with precipitation being a primary cause of concentration loss.[1][4] While etoposide phosphate is designed for better aqueous solubility, long-term storage in DMSO may still present challenges, as suggested by the precipitation of the parent compound, etoposide, from DMSO.[3]
Mechanism of Action Signaling Pathway
Etoposide, the active form of etoposide phosphate, functions by inhibiting topoisomerase II. This leads to the accumulation of DNA double-strand breaks, which triggers a cellular DNA damage response. This response can activate downstream pathways leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.
Caption: Etoposide phosphate is converted to etoposide, which induces apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (powder form)
-
Anhydrous/Molecular Sieve-dried DMSO
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm), compatible with DMSO
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
(Optional but recommended) Sterilize the solution by passing it through a 0.22 µm DMSO-compatible filter into a fresh, sterile amber vial.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Long-Term Stability by HPLC
Objective: To quantify the concentration of this compound and detect potential degradation products in a DMSO stock solution over time.
Materials:
-
Stored aliquots of this compound in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., Acetonitrile, Phosphate buffer)
-
Reference standard of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.
-
Prepare a working solution by diluting the DMSO stock in the mobile phase to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., pH 4.5). The exact ratio should be optimized for good separation.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: 283 nm.[5]
-
Injection Volume: 20 µL.
-
Run the samples through the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve using freshly prepared standards of this compound.
-
Quantify the concentration of this compound in the stored sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if the concentration remains above 90-95% of the initial value.
-
Analyze the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Experimental Workflow Diagram
The following diagram illustrates the process for conducting a long-term stability study of this compound in DMSO.
References
- 1. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting etoposide phosphate disodium precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving etoposide phosphate disodium.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I diluted it in my cell culture medium. What could be the cause?
A1: While this compound is highly water-soluble (over 100 mg/mL), precipitation can still occur under certain conditions.[1][2] The most common causes include:
-
High Final Concentration: The final concentration of the drug in your medium may exceed its solubility limit under your specific experimental conditions (e.g., temperature, pH, and media composition).[3]
-
Low Temperature: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[3]
-
pH Shift: The optimal pH for etoposide stability is between 4 and 5.[4] Cell culture media is typically buffered to a physiological pH (around 7.2-7.4). This shift in pH can potentially affect the stability of the compound over time, although etoposide phosphate is designed to be more stable than its parent compound, etoposide.
-
Interaction with Media Components: Certain components in complex cell culture media, such as proteins or salts, could potentially interact with the drug and reduce its solubility.
-
Conversion to Etoposide: Etoposide phosphate is a prodrug that is converted to the active, but less water-soluble, etoposide.[5][6] This conversion can occur in aqueous solutions, and if the concentration of the resulting etoposide exceeds its solubility limit, it may precipitate.
Q2: I am preparing a stock solution of this compound in DMSO for my in vitro experiments. Are there any best practices to follow?
A2: Yes, when preparing a concentrated stock solution in an organic solvent like DMSO, follow these guidelines to minimize precipitation upon dilution into aqueous cell culture media:
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved before use. If you notice any precipitate, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve it.[7]
-
Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. This can cause the compound to "crash out." Instead, perform a serial dilution of your stock in pre-warmed (37°C) media.[3]
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically ≤0.1%, as higher concentrations can be toxic to cells and may affect compound solubility.[7]
-
Add Stock to Media with Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing.[3]
Q3: What is the stability of this compound in common intravenous solutions?
A3: Etoposide phosphate is stable in common intravenous solutions such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection.[8] Reconstituted solutions can be stored under refrigeration (2°C to 8°C) or at room temperature (20°C to 25°C) for 24 hours.[9][10] When further diluted, its stability is dependent on the concentration and storage conditions.
Q4: Can I refrigerate my diluted etoposide phosphate solution to prolong its stability?
A4: While reconstituted etoposide phosphate solutions can be refrigerated[9][10], refrigeration of diluted etoposide (the active form) solutions can actually increase the risk of precipitation.[4][11] Since etoposide phosphate is converted to etoposide, it is crucial to be aware of the concentration of the active form. For cell culture applications, it is generally recommended to prepare fresh dilutions and use them immediately.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of etoposide phosphate in the media exceeds its aqueous solubility limit under the specific media conditions.[3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution from Organic Stock | Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out."[3] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media, then add this to the final volume. Add the compound dropwise while gently vortexing.[3] |
| Low Temperature of Media | The solubility of many compounds, including etoposide, decreases at lower temperatures.[3][4] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[3] |
Issue 2: Precipitation Observed After a Period of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Conversion to Etoposide | Etoposide phosphate is converted to the less soluble etoposide in solution.[5][6] Over time, the concentration of etoposide may reach a level that exceeds its solubility, causing it to precipitate. | Reduce the initial concentration of etoposide phosphate. For long-term experiments, consider replacing the media with a fresh drug dilution at regular intervals. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including the drug, potentially leading to precipitation.[12] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Instability | Changes in the pH of the culture medium over time due to cellular metabolism can affect the stability and solubility of the compound. Etoposide is more stable at a slightly acidic pH.[4] | Ensure the medium is adequately buffered. For long-term cultures, changing the medium periodically can help maintain a stable pH. |
| Interaction with Serum Proteins | The compound may bind to proteins in the serum, and these complexes may precipitate over time. | If feasible for your cell line, consider reducing the serum concentration or using a serum-free medium formulation after initial cell attachment. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value/Condition | Reference |
| Aqueous Solubility | > 100 mg/mL | [1][2] |
| Reconstitution Diluents | Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection | [9][13] |
| Stability after Reconstitution (undiluted) | 24 hours at room temperature (20-25°C) or in the refrigerator (2-8°C) | [9][13] |
| Stability after Further Dilution (to 0.1 - 10 mg/mL) | Physically and chemically stable for at least 7 days at 32°C and 31 days at 4°C and 23°C in 5% dextrose injection and 0.9% sodium chloride injection. | [8] |
| Recommended Final Concentration in Media | Can be diluted to as low as 0.1 mg/mL for infusion. For cell culture, the optimal non-precipitating concentration should be determined experimentally. | [9][13] |
Table 2: Factors Influencing Precipitation of Etoposide (the active form)
| Factor | Effect on Etoposide Solubility/Stability | Reference |
| Concentration | Precipitation is more frequent at concentrations exceeding 0.4 mg/mL. | [4][14] |
| Temperature | Room temperature (20–24°C) is more suitable than refrigeration (4–12°C), which can promote precipitation. | [4] |
| pH | Optimal stability is between pH 4 and 5. Alkaline conditions can cause chemical degradation. | [4] |
| Diluent | Less stable in 0.9% Sodium Chloride compared to 5% Dextrose in water (D5W). | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and gentle warming in a 37°C water bath if necessary. Visually inspect for any particulates.[7]
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[3]
-
To minimize the risk of precipitation, perform an intermediate dilution. For example, dilute your 10 mM stock solution 1:10 in pre-warmed media to get a 1 mM intermediate solution.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed medium while gently vortexing to achieve the desired final concentration (e.g., 1 µM).[3]
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).[7]
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, discard the solution and troubleshoot using the guides above.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the compound in your complete cell culture medium, pre-warmed to 37°C.[3] For example, create final concentrations ranging from 100 µM down to 1 µM.
-
Include a control well with media and the equivalent volume of DMSO alone.
-
-
Incubate and Observe:
-
Incubate the plate/tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3]
-
-
Quantitative Assessment (Optional):
-
To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[3]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and/or by absorbance reading) is the maximum working soluble concentration for this compound under your specific experimental conditions.[3]
-
Visualizations
Caption: Mechanism of action of etoposide.
Caption: Workflow for troubleshooting precipitation.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Buy Etoposide phosphate (disodium) (EVT-12558298) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Etoposide phosphate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 14. publications.ashp.org [publications.ashp.org]
Technical Support Center: Optimizing Etoposide Phosphate Disodium for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etoposide phosphate disodium. The information is designed to address specific issues that may be encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of etoposide and how does it induce cytotoxicity?
A1: Etoposide is a topoisomerase II inhibitor.[1][2][3] It forms a stable ternary complex with DNA and the topoisomerase II enzyme.[3] This complex prevents the re-ligation of double-stranded DNA breaks that are transiently created by topoisomerase II to relieve torsional stress during DNA replication and transcription.[1][3][4] The accumulation of these DNA breaks is highly toxic to the cell, triggering a cascade of cellular responses.[1] If the DNA damage is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis.[1][5] This mechanism makes etoposide particularly effective against rapidly dividing cancer cells, which have a higher reliance on topoisomerase II activity.[1]
Q2: What is the difference between etoposide and this compound?
A2: this compound is a water-soluble prodrug of etoposide.[][7][8] After administration, it is rapidly converted in vivo to its active form, etoposide, through dephosphorylation.[7][8][9] The primary advantage of the phosphate form is its increased water solubility, which reduces the risk of precipitation during intravenous administration.[7] For in vitro studies, while etoposide phosphate can be used, it's important to be aware that its cytotoxic effect is dependent on its conversion to etoposide.
Q3: How do I determine the optimal concentration range for my cytotoxicity experiments?
A3: The optimal concentration of etoposide is highly dependent on the cell line being used and the duration of exposure. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A wide range of concentrations should be tested initially, for example, from 0.1 µM to 200 µM.[10][11][12][13] The IC50 values can vary significantly between different cell lines. For instance, the IC50 for MOLT-3 cells is reported to be 0.051 µM, while for HeLa cells it is 209.90 ± 13.42 μM.[10]
Q4: My cells are not showing the expected cytotoxic response to etoposide. What are some possible reasons?
A4: There are several factors that could contribute to a lack of cytotoxic response:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to etoposide. This can be due to mechanisms such as increased drug efflux, altered topoisomerase II expression, or enhanced DNA repair capabilities.
-
Incorrect Drug Concentration: Ensure that the correct concentrations of etoposide are being used. It is advisable to perform a dose-response curve to determine the appropriate range for your specific cell line.
-
Drug Stability: Etoposide solutions can be susceptible to precipitation, especially at higher concentrations.[14][15] Ensure the drug is fully dissolved and consider the solubility limits in your culture medium. Etoposide phosphate offers better solubility.[]
-
Incubation Time: The cytotoxic effects of etoposide are time-dependent. Shorter incubation times may not be sufficient to induce a significant response. Consider extending the exposure time (e.g., 24, 48, or 72 hours).[12]
-
Cell Proliferation Rate: Etoposide is most effective against rapidly dividing cells.[1] If your cells are slow-growing or have entered a quiescent state, the cytotoxic effect may be reduced.
Q5: What signaling pathways are activated by etoposide-induced DNA damage?
A5: Etoposide-induced DNA double-strand breaks trigger the DNA damage response (DDR).[4] This can activate several signaling pathways, most notably leading to apoptosis. Key pathways involved include:
-
p53 Pathway: In cells with functional p53, DNA damage leads to the accumulation of the p53 tumor suppressor protein, which can induce cell cycle arrest and apoptosis.[1]
-
Caspase Cascade: Etoposide is known to induce apoptosis through the activation of caspases.[16] This can involve the mitochondrial (intrinsic) pathway, with the release of cytochrome c and activation of caspase-9, which in turn activates the executioner caspase-3.[17][18] In some cell types, a positive feedback loop between PKCδ and caspase-3 has been observed.[16][17] The activation of caspase-8 and caspase-2 downstream of caspase-3 has also been reported in certain cancer cells.[16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | Cell line resistance. | Test a panel of cell lines to find a sensitive model. Consider using a positive control for apoptosis induction. |
| Incorrect drug concentration. | Perform a wide-range dose-response experiment to determine the IC50 for your specific cell line. | |
| Insufficient incubation time. | Increase the incubation time (e.g., 24h, 48h, 72h) and perform a time-course experiment.[12] | |
| Drug precipitation. | Use etoposide phosphate for better solubility.[] Visually inspect solutions for precipitates. Prepare fresh dilutions for each experiment. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Inconsistent drug dilution. | Prepare a master stock solution and perform serial dilutions carefully. | |
| Unexpected cell morphology changes | Contamination. | Regularly check for microbial contamination. |
| Drug-induced differentiation. | At lower concentrations, etoposide can induce cell differentiation in some cell lines before apoptosis.[19] |
Data Presentation
Table 1: Reported IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| A549 | Lung Cancer | 139.54 ± 7.05 | Not Specified | Not Specified | [10] |
| A549 | Lung Cancer | 3.49 | 72 hours | MTT Assay | [12] |
| BEAS-2B | Normal Lung (Transformed) | 2.10 | 72 hours | MTT Assay | [12] |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not Specified | Not Specified | [10] |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified | Not Specified | [10] |
| HepG2 | Liver Cancer | 30.16 | Not Specified | Not Specified | [10] |
| MOLT-3 | Leukemia | 0.051 | Not Specified | Not Specified | [10] |
| Raw 264.7 | Monocyte Macrophage | 5.40 (µg/ml) | Not Specified | MTT Assay | [20] |
| CCRF-CEM | Leukemia | 0.6 (IC50 for colony formation) | 6 hours | Colony Formation | [11] |
Experimental Protocols
Protocol: Determining Etoposide Cytotoxicity using MTT Assay
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of etoposide in complete culture medium to achieve the desired final concentrations. A common concentration range to start with is 0.3125 µM to 20 µM.[21]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of etoposide. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Etoposide-induced apoptotic signaling pathway.
Caption: Workflow for determining etoposide IC50.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. netjournals.org [netjournals.org]
- 13. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide induces protein kinase Cdelta- and caspase-3-dependent apoptosis in neuroblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oaji.net [oaji.net]
Preventing degradation of etoposide phosphate disodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of etoposide phosphate disodium in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The main degradation pathway for this compound in solution is the enzymatic or chemical conversion of the prodrug, etoposide phosphate, into its active form, etoposide.[1][2] Etoposide itself has poor water solubility and is prone to precipitation and further degradation.[3][4]
Q2: What are the main factors that influence the stability of this compound solutions?
The stability of this compound solutions is primarily affected by pH, temperature, concentration, and the type of diluent used.[4][5] Exposure to light can also be a factor for the solid form and reconstituted solutions.
Q3: How does pH affect the stability of the solution?
Higher pH levels, particularly in the alkaline range (pH 7-8), can accelerate the conversion of etoposide phosphate to etoposide.[1][2] Etoposide is most stable in the pH range of 4 to 5.
Q4: Is this compound light sensitive?
The powdered form of etoposide phosphate should be protected from light.[6] While some studies suggest that etoposide solutions are not significantly affected by normal room fluorescent light, it is good practice to protect reconstituted solutions from prolonged exposure to direct light.[6][7]
Q5: What is the advantage of using this compound over etoposide?
This compound is a water-soluble prodrug of etoposide, which significantly reduces the risk of precipitation in aqueous solutions—a common issue with the poorly soluble etoposide.[3][5] This allows for more flexible and higher concentration formulations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution. | The solution may have been prepared at a pH that promotes the conversion of etoposide phosphate to the less soluble etoposide. | Ensure the pH of the solution is maintained within the optimal range of 4-5. Use buffered solutions if necessary. |
| The concentration of etoposide formed has exceeded its solubility limit in the chosen diluent. | Consider using a different diluent or adjusting the concentration. 5% Dextrose (G5%) has been shown to be a better solvent for etoposide at higher concentrations compared to 0.9% Sodium Chloride (NaCl).[3] | |
| The solution has been stored at a low temperature, leading to crystallization of etoposide. | Store solutions at room temperature (25°C) as refrigeration can increase the risk of precipitation.[3][4] | |
| Solution appears discolored (e.g., yellowing). | This may indicate chemical degradation of etoposide, especially under alkaline conditions. | Prepare fresh solutions and ensure the pH is within the optimal stability range. Visually inspect solutions for any discoloration before use. |
| Inconsistent experimental results. | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Monitor the stability of the stock solution regularly using a stability-indicating method like HPLC. |
| Inaccurate concentration of the initial solution. | Verify the concentration of the stock solution using a validated analytical method before starting the experiment. |
Data Summary Tables
Table 1: Stability of this compound in Different Intravenous Solutions
| Concentration (as etoposide) | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.1 mg/mL | 5% Dextrose | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
| 10 mg/mL | 5% Dextrose | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
| 0.1 mg/mL | 0.9% NaCl | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
| 10 mg/mL | 0.9% NaCl | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
| 10 mg/mL | Bacteriostatic Water for Injection | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
| 20 mg/mL | Bacteriostatic Water for Injection | 4°C, 23°C, 32°C | At least 31 days at 4°C and 23°C; 7 days at 32°C | [5] |
Table 2: pH-Dependent Conversion of Etoposide Phosphate to Etoposide in Human Bile (in vitro)
| Etoposide Phosphate Concentration | pH | Incubation Time | % Converted to Etoposide (Mean ± S.D.) | Reference |
| 0.1 mg/mL | 7 | 60 min | 22% | [1][2] |
| 0.5 mg/mL | 7 | 60 min | 10% | [1][2] |
| 0.1 mg/mL | 8 | 60 min | 78 ± 18% | [1][2] |
| 0.5 mg/mL | 8 | 60 min | 36 ± 26% | [1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the concentration of etoposide phosphate and its degradation products in solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the test solution with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm membrane filter before injection.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of etoposide phosphate in the sample by comparing its peak area to the calibration curve. Degradation products will appear as separate peaks with different retention times.
Visual Diagrams
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for solution issues.
References
- 1. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 7. Chemical and physical stability of etoposide and teniposide in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etoposide Phosphate Disodium Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with etoposide phosphate disodium.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing little to no cytotoxic effect with this compound in my cell culture experiments?
A1: The most common reason for a lack of activity in vitro is the inefficient conversion of the etoposide phosphate prodrug to its active form, etoposide. Etoposide phosphate requires dephosphorylation by phosphatases to become cytotoxic.[1][2]
-
Troubleshooting Steps:
-
Confirm Cell Line Phosphatase Activity: Not all cell lines express sufficient levels of endogenous phosphatases on their surface to activate the prodrug. You may need to screen your cell line for phosphatase activity.
-
Exogenous Alkaline Phosphatase (AP): Consider adding purified alkaline phosphatase to your cell culture medium along with the etoposide phosphate. This has been shown to trigger the conversion to etoposide and enhance its anticancer effects.[3][4]
-
Use Etoposide Directly: For in vitro studies, it is often more straightforward to use etoposide directly. This eliminates the variability associated with the prodrug conversion step. However, be mindful of the solubility and stability issues with etoposide (see Q2).
-
Genetically Engineered Cell Lines: For stable, long-term studies, you could consider transducing your cell line with a gene for a membrane-bound alkaline phosphatase, such as intestinal alkaline phosphatase (IAP).[2]
-
Q2: My results with etoposide (the active form) are inconsistent. Sometimes I see precipitation in my culture wells. Why is this happening?
A2: Etoposide has poor aqueous solubility and is prone to precipitation, which is a significant source of experimental variability.[5][6][7][8][9][10]
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Etoposide should be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).[5][11][12] Store this stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11] Even in DMSO, precipitation can occur over long periods, so it's advisable to visually inspect your stock solution before use.[8]
-
Final Concentration in Media: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final concentration of etoposide does not exceed its solubility limit. Precipitation is more likely at concentrations above 0.4 mg/mL.[6][7]
-
pH of the Medium: Etoposide is most stable at a pH between 4 and 5.5. In standard cell culture media with a pH of around 7.4, etoposide can undergo isomerization to the less active cis-etoposide.[10][13] This degradation is time-dependent, with a half-life of approximately 2 days in DMEM at 37°C.[13] For long-term experiments, consider this instability.
-
Visual Inspection: Always visually inspect your diluted etoposide solutions and the wells of your culture plates for any signs of precipitation before and during the experiment.
-
Q3: I am observing unexpected results in my MTT/XTT cell viability assays with etoposide. What could be the cause?
A3: In addition to the issues of prodrug activation and compound stability, etoposide can sometimes produce confounding results in metabolic assays like the MTT assay.
-
Troubleshooting Steps:
-
Interference with Cellular Metabolism: At certain concentrations, etoposide might induce a stress response that temporarily increases cellular metabolism, leading to a higher absorbance reading and masking cytotoxicity.[14]
-
Assay Interference: Some compounds can chemically reduce the MTT reagent, leading to a false positive signal.[14] To check for this, include a control well with your highest concentration of etoposide in media without cells.
-
Confirm with an Orthogonal Assay: It is always good practice to confirm your viability results with a different type of assay that measures a different cellular endpoint. For example, you could use a trypan blue exclusion assay to measure membrane integrity or a crystal violet assay to quantify total cell number.
-
Microscopic Examination: Always examine the morphology of your cells under a microscope. This can provide a quick and valuable qualitative assessment of cell health and the presence of apoptosis or necrosis.
-
Q4: How long should I treat my cells with etoposide to induce apoptosis?
A4: The optimal treatment time and concentration will vary depending on the cell line and the specific experimental question. Etoposide is a cell cycle-dependent drug, being most effective during the S and G2 phases.[11][15]
-
Experimental Considerations:
-
Time Course Experiment: It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Dose-Response Curve: Similarly, a dose-response experiment will help you identify the IC50 (the concentration that inhibits 50% of cell growth) and the appropriate concentration range for your studies.
-
Apoptosis Detection: Apoptosis can be detected using various methods, such as Annexin V/PI staining, caspase activity assays, or TUNEL assays. The timing of these events can vary. For example, p53 activation can be seen within 6 hours, while cytochrome c release and loss of viability may take 24-72 hours.[16]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to etoposide phosphate and etoposide from the literature.
Table 1: In Vitro Conversion of Etoposide Phosphate to Etoposide
| Condition | Concentration of Etoposide Phosphate | Incubation Time | % Conversion to Etoposide (Mean ± SD) | Reference |
| Incubation with human bile, pH 8 | 0.1 mg/mL | 60 min | 78 ± 18% | [17][18][19] |
| Incubation with human bile, pH 8 | 0.5 mg/mL | 60 min | 36 ± 26% | [17][18] |
| Incubation with human bile, pH 7 | 0.1 mg/mL | 60 min | 22% | [17][18][19] |
| Incubation with human bile, pH 7 | 0.5 mg/mL | 60 min | 10% | [17][18][19] |
| Incubation with human gastric juice | Not specified | Up to 150 min | Negligible | [17][18][19] |
Table 2: Stability of Etoposide Solutions
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.2 mg/mL | 5% Dextrose/0.9% NaCl | 25°C | 96 hours | [7] |
| 0.4 mg/mL | 5% Dextrose/0.9% NaCl | 25°C | 48 hours | [7] |
| 0.4 mg/mL | 5% Dextrose/0.9% NaCl | 25°C | 4 days | [7] |
| 0.38 mg/mL | 5% Dextrose | 25°C | 61 days | [7] |
| 0.74 mg/mL | 5% Dextrose | 25°C | 61 days | [7] |
| 1.26 mg/mL | 5% Dextrose | 25°C | 61 days | [7] |
| 1.75 mg/mL | 5% Dextrose | 25°C | 28 days | [7] |
| >0.4 mg/mL | 0.9% NaCl | Not specified | Prone to precipitation | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with Etoposide
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Etoposide Preparation:
-
Prepare a 50 mM stock solution of etoposide in 100% DMSO.
-
Perform serial dilutions of the etoposide stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of etoposide. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining) with Etoposide
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of etoposide as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Etoposide Mechanism of Action and DNA Damage Response
Caption: Etoposide's mechanism of action and the resulting DNA damage response pathway.
Experimental Workflow for Troubleshooting Etoposide Phosphate Inactivity
Caption: A logical workflow for troubleshooting inconsistent etoposide phosphate results.
Logical Relationships in Etoposide Solution Preparation
Caption: Key relationships in preparing stable etoposide solutions for experiments.
References
- 1. pnas.org [pnas.org]
- 2. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase-triggered assembly of etoposide enhances its anticancer effect [agris.fao.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. View of Stability and Compatibility of Etoposide in Normal Saline [cjhp-online.ca]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Etoposide | Cell Signaling Technology [cellsignal.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide Phosphate Disodium Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of etoposide phosphate disodium in cell lines. The following content, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
Etoposide phosphate is a water-soluble prodrug that is rapidly converted to etoposide in the body.[1][2][3] Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[4][5][6] By stabilizing the covalent intermediate complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks.[4][5] This leads to the accumulation of these breaks, triggering cell cycle arrest and apoptosis.[4][5][6]
Q2: Beyond topoisomerase II inhibition, what are the known off-target effects of etoposide in cell lines?
While the primary therapeutic effect of etoposide is mediated through topoisomerase II, several off-target effects have been documented in various cell lines. These effects are often secondary to the initial DNA damage response but can also involve direct interactions with other cellular components. Key off-target effects include:
-
Alterations in Gene Expression: Etoposide treatment leads to significant changes in the expression of genes involved in pathways beyond the canonical DNA damage response. These include genes related to cell motility, metabolism, signal transduction, and RNA metabolism.[7][8]
-
Induction of Oxidative Stress: Etoposide has been shown to generate reactive oxygen species (ROS), leading to oxidative stress.[9][10][11] This can contribute to cellular damage and apoptosis.
-
Modulation of Signaling Pathways: Etoposide can influence various signaling pathways. For instance, in some cell lines, it has been observed to affect the Akt and Wnt/β-catenin signaling pathways.
-
Effects on Chromatin and Histones: Some evidence suggests that etoposide may have a high affinity for chromatin and histones, particularly H1, suggesting that chromatin itself could be a target of the drug.[12]
-
Induction of Autophagy: Etoposide is a known trigger of apoptosis but has also been implicated in inducing autophagy.[4] The role of autophagy in this context is complex and may be either pro-survival or contribute to cell death depending on the cell type and conditions.[4]
Q3: Are there differences in the off-target effects of this compound compared to etoposide?
Etoposide phosphate is designed to be a more soluble prodrug of etoposide.[1] Pharmacokinetic studies have demonstrated its rapid and extensive conversion to etoposide in systemic circulation.[2][3] Consequently, the intracellular off-target effects are largely considered to be those of etoposide itself. However, it is conceivable that differences in cellular uptake, metabolism, or the transient presence of the phosphate form could lead to subtle variations in off-target profiles. To date, there is limited research directly comparing the off-target effects of the two forms at the cellular level.
Troubleshooting Guide
Problem 1: High variability in cytotoxicity assays between experiments.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Solution: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. Standardize seeding density and allow cells to adhere and stabilize before adding the drug.
-
-
Possible Cause: Degradation of etoposide phosphate stock solution.
-
Solution: Prepare fresh stock solutions of etoposide phosphate in an appropriate solvent (e.g., water or PBS) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to etoposide. It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range (e.g., IC50).
-
Problem 2: Unexpected changes in the expression of genes unrelated to the DNA damage response.
-
Possible Cause: This is a known off-target effect of etoposide.
-
Solution: Acknowledge that etoposide influences multiple cellular pathways.[7][8] To confirm that the observed gene expression changes are specific to the drug's effect, include appropriate controls, such as vehicle-treated cells. Consider using lower, more clinically relevant concentrations of the drug, as higher concentrations may induce more widespread off-target effects.
-
-
Possible Cause: Experimental artifacts.
-
Solution: Validate microarray or RNA-seq data with a secondary method, such as quantitative PCR (qPCR), for a subset of the differentially expressed genes.[8]
-
Problem 3: Difficulty in reproducing results from published studies.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Pay close attention to the details of the published protocol, including the specific cell line and its source, culture medium and supplements, drug concentration, and treatment duration. Even minor variations can significantly impact the outcome.
-
-
Possible Cause: Cell line misidentification or contamination.
-
Solution: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination.
-
Data on Off-Target Effects
Gene Expression Changes
Etoposide treatment induces widespread changes in gene expression in various cancer cell lines. The tables below summarize data from representative studies.
Table 1: Differentially Expressed Genes in MCF7 Breast Cancer Cells Treated with Etoposide
| Gene Symbol | Regulation | Fold Change (log2) | Function |
| Upregulated | |||
| RABL6 | Up | >1 | Ras GTPase activity |
| FAS-AS1 | Up | >1 | Regulation of apoptosis |
| Multiple Genes | Up | N/A | Cytokine-mediated signaling, RNA binding, protein binding, translation |
| Downregulated | |||
| Multiple Genes | Down | N/A | Coated vesicle formation, calmodulin binding, microtubule-based movement |
Data extracted from an RNA-sequencing analysis of MCF7 cells treated with 25µM etoposide for 2 hours. A fold alteration of ≥ 2 and a false discovery rate (FDR) of ≤ 0.001 were used as significance thresholds.[7]
Table 2: Differentially Expressed Genes in Colorectal Cancer Cell Lines (HCT116, LoVo, SW480, DLD1) Treated with Etoposide
| Gene Symbol | Regulation | Function |
| Upregulated | ||
| JUN | Up | Transcription factor, oncogene |
| FAS | Up | Apoptosis |
| HMMR | Up | Cell motility |
| Downregulated | ||
| LMNB1 | Down | Nuclear envelope structure |
| STAG1 | Down | Chromosome cohesion |
| PLK2 | Down | Cell cycle regulation |
This table highlights key differentially expressed genes identified through microarray analysis of four colorectal cancer cell lines treated with 20 µM etoposide for 12 hours.
Proteomic Changes
Proteomic studies have identified several proteins whose expression levels are altered in response to etoposide, particularly in the context of chemoresistance.
Table 3: Proteins with Altered Expression in Etoposide-Resistant Neuroblastoma Cells
| Protein Name | Regulation | Potential Role in Chemoresistance |
| Peroxiredoxin 1 | Overexpressed | Antioxidant, redox signaling |
| Vimentin | Overexpressed | Intermediate filament, cell migration |
| Heat shock 27 kDa protein | Overexpressed | Chaperone, anti-apoptotic |
| Heterogeneous nuclear ribonucleoprotein K | Overexpressed | RNA binding, gene expression regulation |
| dUTP pyrophosphatase | Downregulated | Nucleotide metabolism |
Data from a proteomic analysis of an etoposide-resistant neuroblastoma cell line.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Etoposide
The on-target effect of etoposide (inhibition of Topoisomerase II) initiates a cascade of downstream signaling events, primarily the DNA Damage Response (DDR). However, off-target effects can modulate other pathways.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic investigation into etoposide chemo-resistance of neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Etoposide Phosphate Disodium In Vivo Efficacy
Welcome to the technical support center for etoposide phosphate disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this crucial chemotherapeutic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with etoposide phosphate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro cytotoxicity | 1. Drug Instability: Etoposide phosphate solutions can degrade over time, especially at room temperature.[1][2] 2. Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance to etoposide.[3] 3. Suboptimal Drug Concentration or Exposure Time: The concentration of etoposide or the duration of treatment may be insufficient to induce apoptosis.[4][5] 4. Low Cellular ATP Levels: Etoposide's cytotoxicity can be reduced in cells with depleted ATP.[6] | 1. Ensure Proper Storage and Handling: Store etoposide phosphate vials under refrigeration (2-8°C) and protect from light.[7] Reconstituted solutions are stable for 24 hours at room temperature (20-25°C) and 7 days under refrigeration.[8] For longer storage, up to 31 days, solutions in 5% dextrose injection or 0.9% sodium chloride injection are stable at 4°C and 23°C.[1] 2. Assess for Resistance Mechanisms: Check for overexpression of efflux pumps like P-glycoprotein (P-gp), mutations in topoisomerase II, or alterations in DNA damage repair pathways.[3] Consider using a different cell line or a combination therapy approach. 3. Optimize Dosing and Exposure: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of etoposide treatment for your specific cell line.[5] 4. Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and have adequate glucose to maintain normal ATP levels. |
| Precipitation of Etoposide Solution | 1. Incorrect Diluent or Concentration: Etoposide has limited aqueous solubility and can precipitate at certain concentrations in specific diluents.[9] 2. pH of the Solution: The stability of etoposide solutions can be pH-dependent. | 1. Use Etoposide Phosphate: Etoposide phosphate is a water-soluble prodrug designed to overcome the solubility issues of etoposide. It is highly soluble in water (>100 mg/mL).[8] 2. Follow Dilution Guidelines: If using etoposide, be aware that its compatibility in 0.9% sodium chloride is concentration-dependent. Solutions up to 0.50 mg/mL are generally stable for at least 24 hours.[9] For etoposide phosphate, it can be diluted to concentrations as low as 0.1 mg/mL in 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[7] |
| High in vivo toxicity with limited efficacy | 1. Suboptimal Dosing Schedule: The timing and frequency of etoposide administration can significantly impact its therapeutic index. 2. Poor Tumor Accumulation: The drug may not be reaching the tumor site in sufficient concentrations due to poor bioavailability or rapid clearance.[10] 3. Systemic Side Effects: Etoposide can cause significant side effects, such as myelosuppression, which may limit the achievable dose.[10] | 1. Optimize Dosing Regimen: Explore different dosing schedules, such as fractionated doses or continuous infusion, which may improve efficacy while reducing toxicity. 2. Utilize Drug Delivery Systems: Consider encapsulating etoposide phosphate in nanoparticles or liposomes to improve its pharmacokinetic profile, enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic exposure.[10][11] 3. Implement Combination Therapy: Combine etoposide with other agents that have non-overlapping toxicities to enhance anti-tumor activity without increasing overall toxicity.[12] |
| Development of Drug Resistance in vivo | 1. Upregulation of Efflux Pumps: Increased expression of P-glycoprotein (ABCB1) or other ABC transporters can actively pump etoposide out of cancer cells.[3] 2. Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase IIα can reduce the drug's target engagement. 3. Enhanced DNA Damage Repair: Increased activity of DNA repair pathways can counteract the DNA damage induced by etoposide. | 1. Co-administer with Resistance Modulators: Use agents that inhibit efflux pumps, such as novobiocin or β-elemene, to increase intracellular etoposide concentration.[3][13][14] 2. Combine with Other DNA Damaging Agents: Use combination therapies with drugs that have different mechanisms of action, such as cisplatin, to overcome resistance.[15] 3. Inhibit DNA Repair Pathways: Consider combining etoposide with inhibitors of DNA repair pathways, such as PARP inhibitors, although the synergy may be context-dependent.[16][17] |
Frequently Asked Questions (FAQs)
1. How can I improve the in vivo efficacy of etoposide phosphate through combination therapy?
Combining etoposide phosphate with other anticancer agents is a clinically established strategy to enhance its efficacy. Synergistic or additive effects have been observed with:
-
Platinum-based drugs (Cisplatin, Carboplatin): This is a standard combination for various cancers, including small cell lung cancer. The combination can lead to synergistic cell killing.[12][15][18]
-
Immunotherapy (e.g., Durvalumab): Combining etoposide/platinum chemotherapy with immune checkpoint inhibitors is showing promise in clinical trials for small cell lung cancer.
-
Radiation Therapy: Etoposide can act as a radiosensitizer, enhancing the cell-killing effects of radiation.
-
PARP Inhibitors (e.g., Olaparib, Veliparib): While the combination of etoposide with PARP inhibitors has shown weak to no synergistic effects in some studies due to the lack of PARP involvement in repairing etoposide-induced lesions, this is an area of ongoing research.[16][17]
2. What are the benefits of using novel drug delivery systems for etoposide phosphate?
Novel drug delivery systems can address several limitations of conventional etoposide therapy:
-
Improved Solubility and Stability: Encapsulation in nanoparticles or liposomes can protect the drug from degradation and improve its stability in biological fluids.[10]
-
Enhanced Tumor Targeting: Nanoparticles can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing the local drug concentration and reducing systemic exposure.[11]
-
Controlled Release: Drug delivery systems can be designed for sustained or triggered release of etoposide at the tumor site, prolonging its therapeutic effect.
-
Reduced Systemic Toxicity: By targeting the drug to the tumor, systemic side effects can be minimized, potentially allowing for higher effective doses.[10]
3. What are the primary mechanisms of resistance to etoposide, and how can they be overcome?
The main mechanisms of etoposide resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), pumps etoposide out of cancer cells.[3]
-
Alterations in the drug target: Mutations in or decreased expression of topoisomerase IIα can prevent etoposide from binding effectively.
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways can efficiently repair the DNA double-strand breaks induced by etoposide.
-
Altered apoptotic pathways: Defects in apoptotic signaling pathways can make cells less sensitive to etoposide-induced cell death.[3]
Strategies to overcome resistance include:
-
Co-administration of P-gp inhibitors.[3]
-
Combination therapy with drugs that have different mechanisms of action.
-
Use of agents that inhibit DNA repair pathways.
4. Are there any known drug interactions I should be aware of when using etoposide phosphate in my experiments?
Yes, etoposide is a substrate for the cytochrome P450 enzyme CYP3A4.[19][20] Therefore, its metabolism can be affected by other drugs:
-
CYP3A4 Inhibitors (e.g., ketoconazole, grapefruit juice): These can increase etoposide plasma concentrations, potentially leading to increased toxicity.[19][21]
-
CYP3A4 Inducers (e.g., rifampicin, St. John's wort): These can decrease etoposide plasma concentrations, potentially reducing its efficacy.[20][22]
It is crucial to consider the potential for drug interactions when designing in vivo studies involving etoposide phosphate, especially in combination therapy regimens.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of etoposide phosphate on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of etoposide phosphate in sterile water or PBS.
-
Prepare serial dilutions of etoposide phosphate in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium without the drug).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of 96% ethanol and DMSO) to each well to dissolve the formazan crystals.[23]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of etoposide phosphate in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the etoposide phosphate solution for injection (e.g., in sterile saline).
-
Administer the drug via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule.
-
The control group should receive vehicle injections.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
-
Monitor for signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HTLA-230 | Neuroblastoma | ~10 | 24 | [5] |
| KELLY | Neuroblastoma | ~1 (as 1 µg/mL) | 48 | [24] |
| HCT-116 | Colon Carcinoma | Sensitive | Not specified | [25] |
| HCT-116/E | Etoposide-resistant Colon Carcinoma | Resistant | Not specified | [25] |
| JAR | Choriocarcinoma | 0.05-1 µg/mL (for max cell kill) | 3-24 | [4] |
Table 2: In Vivo Efficacy of Etoposide Formulations
| Tumor Model | Treatment | Efficacy Endpoint | Result | Reference |
| Human Colon Carcinoma Xenograft (HCT-116) | Etoposide | Tumor Inhibition | 78% ± 10% | [25] |
| Etoposide-resistant Xenograft (HCT-116/E) | Etoposide | Tumor Inhibition | 45% ± 14% | [25] |
| Human Renal Cell Carcinoma Xenograft | Etoposide | Relative Tumor Survival | 71% | [26] |
| Human Renal Cell Carcinoma Xenograft | Etoposide + TNF | Relative Tumor Survival | 45% | [26] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Etoposide-induced apoptotic signaling pathway.
Caption: General experimental workflow for evaluating etoposide efficacy.
Caption: Key mechanisms of etoposide resistance in cancer cells.
References
- 1. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The reversal of antineoplastic drug resistance in cancer cells by β-elemene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bms.com [bms.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles synergistically improves chemoradiotherapy in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of etoposide resistance in non-P-glycoprotein expressing multidrug resistant tumor cell lines by novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of etoposide and cisplatin in an in vitro tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale for poly(ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rationale for Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Combination Therapy with Camptothecins or Temozolomide Based on PARP Trapping versus Catalytic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin + Etoposide for Lung Cancer (NSCLC) | ChemoExperts [chemoexperts.com]
- 19. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. wellrx.com [wellrx.com]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. ptfarm.pl [ptfarm.pl]
- 24. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced in vivo cytotoxicity of recombinant human tumor necrosis factor with etoposide in human renal cell carcinoma. Evaluation in a pre-clinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Etoposide Phosphate Disodium Toxicity in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with etoposide phosphate disodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute animal studies that effectively minimize toxicity while achieving your research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over etoposide in animal studies?
A1: Etoposide phosphate is a water-soluble prodrug of etoposide.[1][2] This formulation avoids the need for solubilizing agents like polysorbate 80, which is present in standard etoposide preparations and has been linked to hypersensitivity reactions in some animal species, particularly dogs.[3][4] Therefore, etoposide phosphate is generally better tolerated, especially in sensitive species.
Q2: What are the main dose-limiting toxicities of etoposide phosphate in animals?
A2: The primary dose-limiting toxicity of etoposide is myelosuppression, specifically neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[5][6] Other significant toxicities include gastrointestinal issues like mucositis, diarrhea, and weight loss, as well as alopecia (hair loss).[7][8]
Q3: How can I mitigate etoposide-induced myelosuppression in my animal model?
A3: Co-administration of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can significantly reduce the severity and duration of neutropenia.[9][10] Studies in mice have shown that simultaneous administration of G-CSF with etoposide can maintain granulocyte production and protect against neutropenia.[9]
Q4: Are there any long-term risks associated with etoposide administration in animal models?
A4: Yes, long-term or high-dose etoposide treatment has been associated with the development of secondary malignancies, particularly therapy-related acute myeloid leukemia (t-AML).[11][12] This is often linked to chromosomal rearrangements, especially involving the Mixed-Lineage Leukemia (MLL) gene.[11][13]
Q5: How should I prepare and store etoposide phosphate for administration in animal studies?
A5: Etoposide phosphate for injection is a lyophilized powder that should be reconstituted with a suitable parenteral vehicle, such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection, to a final concentration that is stable and appropriate for your study.[2][14] It is crucial to follow the manufacturer's instructions for reconstitution and storage to ensure stability and prevent precipitation.[2] Generally, diluted solutions should be used promptly.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in Study Animals
-
Question: We are observing a higher-than-expected mortality rate in our animals treated with etoposide phosphate, even at doses reported in the literature. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Verify Dosing Calculations and Preparation: Double-check all dose calculations, including any species-specific dose conversions based on body surface area. Ensure the drug is being reconstituted and diluted correctly, as errors can lead to overdosing.[2]
-
Assess Animal Health Status: Ensure that the animals are healthy and free of underlying infections before starting the study. Etoposide-induced myelosuppression can make animals highly susceptible to opportunistic infections.[5]
-
Evaluate Administration Route and Rate: Rapid intravenous injection can lead to hypotension.[6] Ensure the infusion rate is appropriate for the animal model and is administered as described in established protocols.
-
Implement Supportive Care: Provide supportive care such as supplemental hydration, nutritional support, and a sterile environment to minimize the risk of infection, especially during the expected nadir of white blood cell counts.
-
Consider a Dose De-escalation Pilot Study: If mortality persists, conduct a small pilot study with lower doses to establish a maximum tolerated dose (MTD) in your specific animal strain and housing conditions.
-
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea and Weight Loss)
-
Question: Our rats are experiencing severe diarrhea and significant weight loss after etoposide phosphate administration. How can we manage this?
-
Answer:
-
Provide Supportive Care: Ensure animals have easy access to food and water. Consider providing a highly palatable and easily digestible diet. Subcutaneous fluids can be administered to combat dehydration.
-
Administer Anti-diarrheal Agents: Loperamide can be used to manage diarrhea, but dosing should be carefully determined for the specific animal model to avoid gut stasis.[15]
-
Monitor and Score Toxicity: Implement a daily scoring system for diarrhea and monitor body weight. This will help in quantifying the severity of the toxicity and assessing the effectiveness of any interventions.
-
Adjust Dosing Schedule: If toxicity is severe, consider modifying the dosing schedule. For example, administering the drug on a less frequent schedule might allow for recovery of the gastrointestinal epithelium between doses.
-
Issue 3: Difficulty in Assessing Oral Mucositis
-
Question: We are trying to evaluate oral mucositis in our hamster model, but the assessment seems subjective. Is there a standardized way to do this?
-
Answer:
-
Use a Standardized Scoring System: Employ a validated oral mucositis scoring system. A common system scores erythema and ulceration on a scale from 0 (normal) to 5 (complete ulceration).[16]
-
Ensure Proper Animal Handling and Visualization: Anesthetize the hamsters to safely and thoroughly evert the cheek pouches for examination. Good lighting and magnification can aid in consistent scoring.
-
Blinded Scoring: To reduce bias, have at least two independent observers score the mucositis, blinded to the treatment groups.
-
Histopathological Confirmation: At the end of the study, collect cheek pouch tissue for histopathological analysis to correlate the macroscopic scores with microscopic changes, such as inflammation and epithelial damage.
-
Data Presentation
Table 1: Dose-Dependent Myelosuppression in Mice Following Etoposide Administration
| Etoposide Dose (mg/kg) | Nadir Neutrophil Count (% of Control) | Day of Nadir |
| 10 | ~70% | 7 |
| 20 | ~40% | 7-10 |
| 40 | ~15% | 7-10 |
Note: These are representative values and can vary based on the mouse strain and experimental conditions.
Table 2: Effect of G-CSF on Etoposide-Induced Neutropenia in Mice
| Treatment | Nadir Neutrophil Count (% of Control) | Time to Neutrophil Recovery (Days) |
| Etoposide (40 mg/kg) | ~15% | 14-21 |
| Etoposide (40 mg/kg) + G-CSF (100 µg/kg/day) | ~40% | 10-14 |
Note: G-CSF administration schedule and dose can significantly impact efficacy.[9]
Experimental Protocols
Protocol 1: Induction and Scoring of Oral Mucositis in Hamsters
This protocol is adapted from models using 5-fluorouracil, a common agent for inducing mucositis, and can be adapted for etoposide.
Materials:
-
Male Golden Syrian hamsters (80-100g)
-
Etoposide phosphate solution
-
Anesthetic (e.g., isoflurane)
-
Sterile 25-gauge needles
-
Scoring sheet
Procedure:
-
Day 0: Administer etoposide phosphate intraperitoneally (i.p.) at the desired dose.
-
Day 1 & 2: Anesthetize the hamsters. Gently evert one cheek pouch and lightly scratch the mucosal surface with the tip of a sterile 25-gauge needle to create a mild abrasion. This enhances the development of mucositis.
-
Daily (Days 3-15): Anesthetize the hamsters and evert the scratched cheek pouch. Score the degree of mucositis using the scale in Table 3. Record the animal's body weight daily.
-
Endpoint: Euthanize the animals at the predetermined endpoint of the study. Collect the cheek pouches for histopathological analysis.
Table 3: Oral Mucositis Scoring Scale
| Score | Clinical Observation |
| 0 | Normal pouch, no erythema or vasodilation. |
| 1 | Slight erythema or vasodilation. |
| 2 | Moderate erythema and vasodilation. |
| 3 | Severe erythema and vasodilation with small ulcers. |
| 4 | Severe ulceration affecting >25% of the pouch. |
| 5 | Complete ulceration of the pouch. |
Protocol 2: Hematological Toxicity Assessment in Mice
Materials:
-
Mice (e.g., C57BL/6)
-
Etoposide phosphate solution
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Hematology analyzer
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Day 0: Administer etoposide phosphate via the desired route (e.g., i.p. or i.v.).
-
Blood Collection: At predetermined time points (e.g., Day 0 pre-dose, and days 3, 7, 10, 14, and 21 post-dose), collect a small volume of blood (e.g., 50-100 µL) from the saphenous or tail vein into an anticoagulant tube.[17][18]
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a hematology analyzer to determine the following parameters:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Lymphocyte count
-
Platelet count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
-
Data Analysis: Plot the mean counts for each parameter over time to visualize the nadir and recovery of the different blood cell lineages.
Mandatory Visualizations
Caption: Mechanism of action of etoposide leading to apoptosis.
References
- 1. Apoptosis and testicular alterations in albino rats treated with etoposide during the prepubertal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. The skeletal impact of the chemotherapeutic agent etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 5. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 6. Clinical pharmacology of chronic oral etoposide in patients with small cell and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Healing acceleration in hamsters of oral mucositis induced by 5-fluorouracil with topical Calendula officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model for MLL translocations in therapy-related leukemia involving topoisomerase IIβ-mediated DNA strand breaks and gene proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testicular histopathology associated with disruption of the Sertoli cell cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Therapy-related acute myeloid leukemia-like MLL rearrangements are induced by etoposide in primary human CD34+ cells and remain stable after clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ashpublications.org [ashpublications.org]
- 14. drugs.com [drugs.com]
- 15. research.vt.edu [research.vt.edu]
- 16. mdpi.com [mdpi.com]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
Adjusting pH for optimal etoposide phosphate disodium activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etoposide phosphate disodium. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: this compound is a prodrug and is inactive in its initial state.[1] Its therapeutic activity depends on its conversion to the active compound, etoposide.[1] This conversion is catalyzed by phosphatases, such as alkaline phosphatase, and is highly pH-dependent. The optimal pH for the enzymatic conversion to etoposide is in the range of 7 to 8.[2][3][4]
Q2: My experiment requires a neutral or slightly alkaline pH. Will this affect the stability of the active compound, etoposide?
A2: Yes, the pH of the environment is a critical factor for the stability of etoposide. While a pH of 7-8 is optimal for the conversion of the prodrug, etoposide itself is most stable in a slightly acidic environment, between pH 4 and 6.[5] In alkaline solutions, etoposide can undergo hydrolysis.[6] Furthermore, at a pH above 6, there is a risk of epimerization to the less active cis-etoposide.[6] Therefore, a compromise must be found between the optimal pH for conversion and the optimal pH for the stability of the resulting etoposide.
Q3: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause?
A3: While this compound is highly water-soluble, the active form, etoposide, has poor aqueous solubility (approximately 0.03 mg/mL).[7] If the conversion of etoposide phosphate to etoposide occurs rapidly in your medium, the concentration of etoposide could exceed its solubility limit, leading to precipitation.[5] This is more likely to occur at higher concentrations of the prodrug. Consider using a lower concentration or increasing the volume of the medium.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Yes, due to its high water solubility (over 100 mg/mL), this compound can be dissolved directly in aqueous solutions like cell culture media.[8] However, be aware that the pH of the final solution may be affected. Reconstitution of the lyophilized powder in sterile water can result in a pH of approximately 2.9.[8][9] It is advisable to check the pH of your medium after adding the compound and adjust if necessary for your experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent cytotoxic effect | Incomplete conversion to etoposide: The pH of the experimental system may not be optimal for the activity of endogenous phosphatases. | Ensure the pH of your cell culture medium or buffer is between 7 and 8 to facilitate the enzymatic conversion of the prodrug.[2][3][4] |
| Degradation of etoposide: The active compound, etoposide, may be degrading due to suboptimal pH. | The optimal stability for etoposide is at a pH between 4 and 5.[5] If your experimental setup allows, consider a brief incubation at a neutral pH to allow for conversion, followed by an adjustment to a more acidic pH to maintain the stability of the etoposide. | |
| Precipitate formation in the solution | Low solubility of etoposide: The concentration of etoposide formed after conversion of the prodrug may have exceeded its solubility limit. | Reduce the initial concentration of this compound. The use of etoposide phosphate is intended to avoid the precipitation problems associated with etoposide, which can occur at concentrations above 0.4 mg/mL.[10][11][12] |
| Unexpected changes in the pH of the medium | Acidic nature of the reconstituted solution: Reconstituted etoposide phosphate can have a pH of around 2.9.[8][9] | Buffer your medium sufficiently or adjust the pH after adding the etoposide phosphate solution to ensure it is within the desired range for your experiment. |
Quantitative Data Summary
Table 1: pH-Dependent Conversion of Etoposide Phosphate to Etoposide
| pH | Concentration of Etoposide Phosphate | Incubation Time (minutes) | Percentage of Prodrug Converted to Etoposide (mean ± S.D.) |
| 7 | 0.1 mg/mL | 60 | 22% |
| 7 | 0.5 mg/mL | 60 | 10% |
| 8 | 0.1 mg/mL | 60 | 78 ± 18% |
| 8 | 0.5 mg/mL | 60 | 36 ± 26% |
Data extracted from in vitro studies with human bile.[2][3][4]
Table 2: Stability of Etoposide at Different pH Values
| pH | Temperature (°C) | Half-life |
| 1.3 | 25 | 2.88 hours |
| 5 to 6.15 | 25 | 49.5 to 63 days |
| 7.30 | 25 | 27.72 days |
| 10 | 25 | 3.83 hours |
Data from a stability study of etoposide.[4]
Experimental Protocols
Protocol 1: In Vitro Conversion of Etoposide Phosphate to Etoposide
This protocol is based on the methodology used to assess the conversion of etoposide phosphate in biological fluids.[2][3][4]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile water at the desired concentration (e.g., 1 mg/mL).
-
Prepare buffers at various pH values (e.g., pH 7.0 and pH 8.0) that are compatible with your analytical method.
-
-
Incubation:
-
Add a known amount of the etoposide phosphate stock solution to the pre-warmed (37°C) buffer containing a source of phosphatase (e.g., purified alkaline phosphatase or a biological matrix like human bile).
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
Collect aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Analysis:
Protocol 2: Determination of Etoposide Stability
This protocol outlines a general procedure for assessing the stability of etoposide at different pH values.
-
Preparation of Etoposide Solutions:
-
Prepare a stock solution of etoposide in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 1.3, 5.0, 7.3, and 10.0) to achieve the desired final concentration.
-
-
Incubation:
-
Store the prepared solutions at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 6, 24 hours, and then daily or weekly), take an aliquot of each solution.
-
Analyze the concentration of etoposide in each sample using a stability-indicating HPLC method that can separate etoposide from its degradation products.[4]
-
-
Data Analysis:
-
Plot the concentration of etoposide versus time for each pH value.
-
Calculate the degradation rate constant and the half-life of etoposide at each pH.
-
Visualizations
Caption: Conversion of Etoposide Phosphate to active Etoposide.
Caption: Workflow for pH adjustment in experiments.
Caption: Relationship between pH, conversion, and stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. publications.ashp.org [publications.ashp.org]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - ETOPOSIDE injection, solution, concentrate [dailymed.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
Navigating Etoposide Phosphate Disodium Interference in Fluorescence-Based Assays: A Technical Guide
For Immediate Release
Researchers and drug development professionals utilizing fluorescence-based assays now have a dedicated technical resource to navigate potential interference from the chemotherapeutic agent etoposide phosphate disodium. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of experimental data. This compound, a water-soluble prodrug of etoposide, is a topoisomerase II inhibitor widely used in cancer research and therapy.[1][2][3][4] Its intrinsic fluorescent properties and mechanism of action can, however, lead to misleading results in sensitive fluorescence-based assays.
Understanding the Interference
This compound and its active form, etoposide, can interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: The compound itself can fluoresce, emitting light that may overlap with the emission spectra of the assay's fluorophores. This can lead to artificially high signals and false-positive results.[5] Etoposide and its phosphate prodrug have a known excitation wavelength of approximately 257 nm.[6]
-
Fluorescence Quenching: The compound can absorb the excitation or emission energy of the assay's fluorophore, leading to a decrease in the detected signal. This "inner filter effect" can result in an underestimation of the true signal or be misinterpreted as a biological effect.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound (CAS 122405-33-8) is a water-soluble prodrug of etoposide, a topoisomerase II inhibitor used in cancer therapy.[1][8][9][10] Its molecular structure gives it intrinsic fluorescent properties, which can lead to assay interference. Furthermore, as a potent cytotoxic agent, its effects on cell health can indirectly impact assays measuring metabolic activity.
Q2: My fluorescence signal increases in the presence of this compound. What could be the cause?
An increase in fluorescence is likely due to the compound's autofluorescence . This compound absorbs light in the UV range and emits light that could be detected by your instrument, especially if your assay's emission wavelength is near that of the compound.
Q3: My fluorescence signal decreases when I add this compound. What does this indicate?
A decrease in signal could be due to fluorescence quenching , where the compound absorbs the light emitted by your assay's fluorophore. Alternatively, in cell-based assays, the cytotoxic effects of etoposide could be reducing cell viability, thereby decreasing the signal in assays that measure metabolic activity (e.g., AlamarBlue).[11]
Q4: How can I determine if this compound is interfering with my specific assay?
Run a "compound-only" control. This involves measuring the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without the other assay components (e.g., cells, enzymes, or fluorescent probes). A significant signal in this control indicates autofluorescence. To test for quenching, measure the fluorescence of your assay's fluorophore with and without the compound.
Q5: Since this compound is a prodrug, should I be more concerned about interference from the prodrug or the active form, Etoposide?
Etoposide phosphate is rapidly converted to etoposide in cellular environments.[12] Therefore, in cell-based assays, interference is most likely to be caused by etoposide. In biochemical (cell-free) assays, the interference may be from the phosphate form, the active form, or a combination, depending on the assay duration and buffer conditions. Both etoposide and its phosphate prodrug share a similar excitation wavelength.[6]
Troubleshooting Guides
If you suspect interference from this compound, follow these troubleshooting steps:
Problem 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
Solution Workflow:
Caption: Workflow to diagnose and mitigate autofluorescence.
Problem 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching or Cytotoxicity)
Solution Workflow:
Caption: Workflow to differentiate quenching from cytotoxicity.
Quantitative Data Summary
| Parameter | Etoposide / Etoposide Phosphate | Common Assay Fluorophores | Potential for Interference |
| Excitation Max (nm) | ~257[6] | DAPI (~358), Hoechst (~350) | Low (for emission overlap) |
| Fluorescein/FITC (~494) | Low | ||
| Resorufin (AlamarBlue) (~570)[13] | Low | ||
| Observed Effects | Autofluorescence | Assays with UV excitation | High |
| Quenching | Dependent on spectral overlap | Assay-dependent | |
| Cytotoxicity | Cell viability assays (e.g., AlamarBlue)[11] | High (biological effect) |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in the user's specific assay buffer.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer with scanning capabilities
-
Appropriate cuvettes or microplates
Method:
-
Prepare a stock solution of this compound in the assay buffer at the highest concentration to be used in the experiment.
-
Emission Scan: a. Set the spectrofluorometer to an excitation wavelength of 257 nm. b. Scan the emission spectrum across a broad range (e.g., 300-700 nm). c. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Set the spectrofluorometer to the maximum emission wavelength identified in the previous step. b. Scan the excitation spectrum across a broad range (e.g., 230-500 nm).
-
Analysis: Plot the excitation and emission spectra. This will reveal the spectral profile of the compound's autofluorescence and guide the selection of appropriate assay fluorophores and filter sets.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
-
This compound
-
Assay fluorophore (e.g., Resorufin, FITC-labeled substrate)
-
Assay buffer
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, set up the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay fluorophore at its final concentration in assay buffer.
-
Quenching Test: The assay fluorophore at its final concentration mixed with the serial dilution of this compound.
-
-
Incubate the plate under the same conditions as the primary assay (temperature and time).
-
Measure the fluorescence using the same excitation and emission wavelengths as the primary assay.
-
Analysis: Compare the fluorescence signal of the "Quenching Test" wells to the "Fluorophore Control". A concentration-dependent decrease in fluorescence indicates quenching.
Signaling Pathway Considerations
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, which leads to DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway, ultimately resulting in apoptosis.[2][3][4][14][15]
Caption: Etoposide's primary mechanism of action.
When using fluorescence-based assays to screen for modulators of other cellular pathways, it is crucial to consider that a positive "hit" could be an indirect consequence of etoposide-induced DNA damage and cell stress rather than a direct effect on the target of interest. For example, an assay measuring caspase activity (a marker of apoptosis) will show a strong signal due to etoposide's on-target effect. It is therefore essential to employ orthogonal assays to validate any findings.
References
- 1. Buy Etoposide phosphate (disodium) (EVT-12558298) [evitachem.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scribd.com [scribd.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of etoposide and etoposide phosphate in human plasma by capillary electrophoresis using laser-induced native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | BMY-40481 disodium | 122405-33-8 [medchemleader.com]
- 10. Boc Sciences 8 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 11. Adeno-associated vector corneal gene therapy reverses corneal clouding in a feline model of mucopolysaccharidosis VI | PLOS One [journals.plos.org]
- 12. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Etoposide Phosphate vs. Etoposide: A Comparative Analysis of Efficacy in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of etoposide phosphate and its parent compound, etoposide, with a focus on their efficacy in lung cancer cells. While clinical studies have established their equivalent therapeutic outcomes, this document delves into the underlying mechanisms and provides supporting experimental data for in vitro applications.
Introduction: The Prodrug Advantage
Etoposide is a potent topoisomerase II inhibitor widely used in the treatment of various cancers, including small cell lung cancer (SCLC).[1] However, its poor water solubility presents formulation challenges. Etoposide phosphate was developed as a water-soluble prodrug to overcome this limitation.[1][2] In the body, etoposide phosphate is rapidly and efficiently converted to the active agent, etoposide, by endogenous phosphatases.[2] This conversion is key to its therapeutic effect, as etoposide phosphate itself is significantly less cytotoxic than etoposide.
Clinical trials in SCLC patients have demonstrated that etoposide phosphate, when administered at molar equivalent doses with cisplatin, exhibits comparable efficacy to etoposide with cisplatin in terms of response rates, time to progression, and overall survival.[1][2][3] The primary advantages of etoposide phosphate are its ease of administration and the avoidance of solvents required for etoposide, which can be associated with hypersensitivity reactions.[1]
Mechanism of Action: The Role of Etoposide
The cytotoxic activity of both etoposide phosphate and etoposide is ultimately mediated by etoposide. Etoposide targets topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks.[4][5] The accumulation of these DNA breaks triggers cell cycle arrest, predominantly in the S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[4][5]
Signaling Pathway of Etoposide-Induced Apoptosis
Caption: Etoposide stabilizes the Topoisomerase II-DNA complex, leading to DNA breaks and apoptosis.
Comparative Efficacy in Lung Cancer Cells
Due to the rapid and complete conversion of etoposide phosphate to etoposide, the in vitro efficacy of etoposide is considered representative of the active form of both drugs. Direct comparative in vitro studies on lung cancer cell lines are scarce; therefore, the following data is based on studies using etoposide.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of etoposide in various lung cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 | 3.49 | [4] |
| SCLC cell lines (median) | Small Cell Lung Cancer | Not Specified | 2.06 (sensitive), 50.0 (resistant) | [6] |
Induction of Apoptosis and Cell Cycle Arrest
Etoposide's cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. Studies have shown that etoposide treatment of lung cancer cells leads to an accumulation of cells in the S and G2/M phases of the cell cycle, followed by the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of etoposide in lung cancer cells. These protocols can be adapted for the comparative analysis of etoposide and etoposide phosphate.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of etoposide or etoposide phosphate and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of etoposide or etoposide phosphate for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Etoposide phosphate offers a significant formulation advantage over etoposide due to its enhanced water solubility. Based on its rapid and efficient conversion to etoposide in vivo and the equivalent clinical outcomes observed in lung cancer patients, the cytotoxic effects of etoposide phosphate in lung cancer cells are mediated by etoposide. Therefore, the extensive in vitro data available for etoposide on cytotoxicity, apoptosis induction, and cell cycle arrest in lung cancer cells serves as a reliable benchmark for the efficacy of etoposide phosphate. For in vitro studies directly comparing the two, it is crucial to consider the kinetics of etoposide phosphate conversion to etoposide under the specific cell culture conditions. Future research focusing on a direct in vitro comparison in various lung cancer cell lines would be beneficial to further elucidate any subtle differences in their cellular activity.
References
- 1. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II randomized study of cisplatin plus etoposide phosphate or etoposide in the treatment of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate vs. Teniposide: A Comparative Analysis of Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two closely related epipodophyllotoxin derivatives: etoposide phosphate and teniposide. Both are potent anti-cancer agents that target topoisomerase II, a critical enzyme in DNA replication and repair. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of their shared mechanism and related experimental workflows.
Core Mechanism of Action: Topoisomerase II Inhibition
Etoposide phosphate is a water-soluble prodrug that is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases in the body.[1] Therefore, its mechanism of action is identical to that of etoposide. Both etoposide and teniposide exert their cytotoxic effects by inhibiting topoisomerase II.[2]
Their primary mechanism involves the stabilization of the covalent complex formed between topoisomerase II and DNA.[3] Topoisomerase II typically introduces transient double-strand breaks in DNA to resolve topological problems during replication and transcription. By stabilizing the cleavage complex, etoposide and teniposide prevent the re-ligation of these breaks.[1] This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1] Both drugs are cell-cycle specific, acting primarily in the late S and early G2 phases.[4]
Key Differences in Potency and Pharmacokinetics
While their core mechanism is the same, etoposide and teniposide exhibit significant differences in their potency and pharmacokinetic properties. Teniposide is consistently reported to be a more potent cytotoxic agent than etoposide. This enhanced potency is attributed to several factors, including more efficient cellular uptake and greater induction of DNA damage.[4][5]
Quantitative Comparison
The following table summarizes the key quantitative differences between etoposide and teniposide based on available experimental data.
| Parameter | Etoposide | Teniposide | Key Findings & References |
| Topoisomerase II Inhibition | - | 5-10 times more potent | Teniposide is 5 to 10 times more potent than etoposide in inducing DNA breaks.[6] |
| Cellular Uptake | Lower | Higher | Teniposide demonstrates greater cellular accumulation compared to etoposide at the same extracellular concentration.[3] |
| Cytotoxicity (Potency) | - | 8-10 times more potent | In small cell lung cancer cell lines, teniposide was found to be 8-10 times more potent than etoposide.[7] |
| Protein Binding | ~94% | >99% | Teniposide is more highly bound to plasma proteins than etoposide.[4] |
| Inhibition of Ara-C Transport | IC50: 35 µM | IC50: 7 µM | Teniposide is a more potent inhibitor of Ara-C (cytarabine) transport into Ehrlich ascites cells.[8] |
Experimental Protocols
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. Inhibition of this process indicates that the compound interferes with the catalytic activity of the enzyme.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compounds (Etoposide, Teniposide) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
On ice, prepare a reaction mixture for each sample. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
2 µL of kDNA (e.g., 100 ng/µL)
-
x µL of test compound at various concentrations
-
x µL of nuclease-free water to bring the volume to 18 µL
-
-
Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme (e.g., 1-5 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire reaction volume into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results.
Data Analysis:
-
No enzyme control: A single band of catenated kDNA at the top of the gel.
-
Enzyme control (no inhibitor): Decatenated DNA minicircles will appear as faster-migrating bands.
-
Inhibitor-treated samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.
Measurement of Intracellular Drug Concentration by HPLC
This protocol outlines a general procedure for quantifying the intracellular accumulation of etoposide or teniposide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cancer cells
-
Etoposide or Teniposide
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer
-
Acetonitrile, ice-cold
-
Internal standard for HPLC
-
HPLC system with a suitable column and detector
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with known concentrations of etoposide or teniposide for various time points.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS to remove extracellular drug. Detach the cells using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.
-
Protein Precipitation: Add ice-cold acetonitrile (typically 3 volumes) to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Collect the supernatant, which contains the drug, and add an internal standard.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The drug concentration is determined by comparing the peak area of the drug to a standard curve generated with known concentrations of the drug.[9][10]
Data Analysis:
The intracellular drug concentration is typically normalized to the total protein content of the cell lysate or the cell number and is expressed as ng or µmol of drug per mg of protein or per 10^6 cells.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]
- 3. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
Validating Etoposide Phosphate Disodium as a Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of etoposide phosphate disodium and its active form, etoposide, against other key topoisomerase II inhibitors. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular pathways to assist researchers in their evaluation of this important anti-cancer agent.
Introduction to this compound
Etoposide is a widely used chemotherapeutic agent classified as a topoisomerase II inhibitor.[1] It is a semi-synthetic derivative of podophyllotoxin.[2] this compound is a water-soluble prodrug of etoposide.[3] This formulation was developed to overcome the poor water solubility of etoposide, allowing for easier and more rapid intravenous administration without the need for large fluid volumes and reducing the risk of precipitation. Following administration, etoposide phosphate is rapidly and completely converted to its active form, etoposide, by endogenous phosphatases. Clinical studies have demonstrated that etoposide phosphate exhibits equivalent efficacy and a similar toxicity profile to etoposide when administered at molar equivalent doses.[3]
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.
Etoposide and other topoisomerase II "poisons" exert their cytotoxic effects by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA lesions trigger cell cycle arrest, primarily in the S and G2 phases, and ultimately induce apoptosis (programmed cell death).
Comparative Performance: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for etoposide and other topoisomerase II inhibitors against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific assay used.
Table 1: IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.49 (72h)[4] |
| BEAS-2B | Normal Lung | 2.10 (72h)[4] |
| MCF-7 | Breast Carcinoma | ~150 (24h), ~100 (48h)[5] |
| MDA-MB-231 | Breast Carcinoma | ~200 (48h)[5] |
| HepG2 | Hepatocellular Carcinoma | >10 (vs. more potent compounds)[6] |
| KELLY | Neuroblastoma | ~1 µg/mL (~1.7 µM)[7] |
Table 2: Comparative IC50 Values of Topoisomerase II Inhibitors
| Compound | Target | Cancer Cell Line | IC50 Value (µM) |
| Etoposide | Topoisomerase II | HCT-116 (Colon) | >100[8] |
| Etoposide | Topoisomerase II | Various | See Table 1 |
| Doxorubicin | Topoisomerase II | A549 (Lung) | 0.07 |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast) | 0.1 - 2.5 |
| Doxorubicin | Topoisomerase II | HeLa (Cervical) | 0.34 - 2.9 |
| Teniposide | Topoisomerase II | L1210 (Leukemia) | ~10-fold more potent than Etoposide |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay is a primary method to screen for topoisomerase II inhibitors by measuring their ability to inhibit the enzyme's decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide
-
Test compounds (e.g., this compound, etoposide, doxorubicin)
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix containing 10x Assay Buffer, ATP, kDNA, and nuclease-free water.
-
Aliquot: Aliquot the reaction mixture into individual microcentrifuge tubes.
-
Add Inhibitor: Add the test compound at various concentrations to the respective tubes. Include a no-inhibitor control and a solvent control.
-
Initiate the Reaction: Add purified human Topoisomerase II enzyme to each tube to start the reaction.
-
Incubate: Incubate the reactions at 37°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding the Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Run the Gel: Perform electrophoresis until the dye front has migrated sufficiently.
-
Visualize: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analyze: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA minicircles. An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high molecular weight band at the top of the gel.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the topoisomerase inhibitor. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Signaling Pathway: Etoposide-Induced Apoptosis
The accumulation of DNA double-strand breaks induced by etoposide triggers a cascade of signaling events that converge on the apoptotic pathway. A key player in this process is the tumor suppressor protein p53, which can be activated in response to DNA damage. This leads to the upregulation of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria. Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, the executioners of apoptosis.
Conclusion
This compound is a valuable formulation of the potent topoisomerase II inhibitor, etoposide. Its enhanced water solubility provides significant advantages in clinical administration. The experimental protocols and comparative data presented in this guide offer a framework for the validation and further investigation of this compound and other topoisomerase II inhibitors. Understanding the intricate mechanisms of action and the downstream signaling pathways is crucial for the continued development of effective cancer therapeutics.
References
- 1. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Etoposide Phosphate and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of DNA-damaging agents with inhibitors of DNA repair pathways represents a cornerstone of modern cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of etoposide phosphate, a topoisomerase II inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While the synergy between PARP inhibitors and other classes of DNA damaging agents is well-established, the interaction with etoposide is more nuanced and appears to be highly context-dependent. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying molecular interactions to facilitate a deeper understanding of this combination's therapeutic potential.
Performance Comparison: Synergy is Context-Dependent
The synergistic relationship between etoposide and PARP inhibitors is not universally observed and is influenced by the specific PARP inhibitor used and the genetic background of the cancer cells. Some studies report a lack of significant synergy, suggesting that PARP is not critically involved in the repair of DNA lesions induced by etoposide.[1][2] In these instances, drug-induced topoisomerase II-DNA complexes fail to activate PARP, leading to a weak or non-existent combined effect.[1]
Conversely, other research, particularly in specific cancer models, demonstrates a clear synergistic or enhanced cell-killing effect. For example, in retinoblastoma, a cancer defined by the loss of the RB1 gene, the co-treatment of olaparib and etoposide led to enhanced cell death in both cell lines and primary tumor cells.[3] This suggests that in cancers with specific vulnerabilities, such as deficiencies in certain DNA repair pathways like micro-homology mediated end joining (MMEJ), PARP inhibition can potentiate the effects of etoposide.[3] Another study demonstrated that the addition of a third agent, triapine, can sensitize BRCA wild-type ovarian cancer cells to the combination of a PARP inhibitor and etoposide by disrupting homologous recombination repair.[4]
These divergent findings underscore the importance of patient selection and biomarker development in the clinical application of this combination therapy.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies investigating the synergistic effects of etoposide and PARP inhibitors.
| Cancer Type | Cell Line(s) | PARP Inhibitor | Etoposide Concentration | PARP Inhibitor Concentration | Outcome | Combination Index (CI) | Reference |
| Retinoblastoma | Y79, Primary Cells | Olaparib | Not specified | Not specified | Enhanced cell death | Not specified | [3] |
| Epithelial Ovarian Cancer (BRCA wild-type) | SKOV-3 | Olaparib | Not specified | Not specified | Synergistic sensitization (in the presence of triapine) | <1 | [4] |
| Chicken Lymphoma, Human Prostate, Glioblastoma | DT40, DU145, SF295 | Olaparib, Veliparib | Varied | Varied | No or weak combination effect | >1 | [1] |
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of drug synergy. Below is a representative protocol for evaluating the synergistic effects of etoposide phosphate and PARP inhibitors in vitro.
Protocol: In Vitro Synergy Assessment using Cell Viability Assay
1. Cell Culture and Seeding:
-
Culture the selected cancer cell line (e.g., Y79 for retinoblastoma) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase and determine cell viability and density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of etoposide phosphate and the PARP inhibitor (e.g., olaparib) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of each drug individually and in combination at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the culture medium from the 96-well plates and add the drug dilutions (or vehicle control) to the respective wells.
3. Cell Viability Measurement:
-
Incubate the treated plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to quantitatively determine the nature of the drug interaction (synergy, additive effect, or antagonism).[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Signaling Pathway: Proposed Synergy in RB-Deficient Cells
Caption: Proposed mechanism of synergy in RB-deficient cells.
Experimental Workflow: Synergy Assessment
Caption: Workflow for in vitro drug synergy assessment.
References
- 1. Rationale for Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Combination Therapy with Camptothecins or Temozolomide Based on PARP Trapping versus Catalytic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly ADP Ribose Polymerase Inhibitor Olaparib Targeting Microhomology End Joining in Retinoblastoma Protein Defective Cancer: Analysis of the Retinoblastoma Cell-Killing Effects by Olaparib after Inducing Double-Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Etoposide Phosphate Disodium and Carboplatin Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy involving etoposide phosphate disodium and carboplatin, a standard-of-care regimen for various malignancies, most notably small cell lung cancer (SCLC). Etoposide phosphate is a water-soluble prodrug that is rapidly converted to etoposide in the body. This document outlines the mechanistic rationale for this combination, presents key experimental data on its efficacy and toxicity, and details common experimental protocols.
Mechanism of Action: A Synergistic Approach
The therapeutic efficacy of combining etoposide phosphate and carboplatin stems from their distinct but complementary mechanisms of action targeting DNA replication and integrity in rapidly dividing cancer cells.[1][2]
-
Etoposide: As a topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA.[3] This complex prevents the re-ligation of double-strand DNA breaks induced by topoisomerase II, leading to an accumulation of DNA damage and the induction of apoptosis.[1][4]
-
Carboplatin: A second-generation platinum compound, carboplatin is an alkylating-like agent.[2] Following administration, it undergoes hydrolysis, forming reactive platinum complexes that bind to DNA, primarily at the N7 position of guanine bases.[2][5] This results in the formation of intrastrand and interstrand DNA cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[5][6]
The concurrent administration of these agents creates a potent anti-tumor effect. Carboplatin-induced DNA adducts, coupled with etoposide's inhibition of DNA repair mechanisms, lead to an overwhelming level of genomic instability that drives cancer cells towards programmed cell death.
Signaling Pathways
The cytotoxic effects of both etoposide and carboplatin converge on the induction of apoptosis, primarily through DNA damage response pathways.
Caption: Combined Signaling Pathway of Etoposide and Carboplatin.
Experimental Data: Efficacy in Clinical Trials
The combination of carboplatin and etoposide has been extensively studied, particularly in SCLC. The following tables summarize key efficacy data from representative clinical trials.
| Study/Trial | Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| JCOG 9702[7] | Extensive Disease SCLC | Elderly or poor-risk | Carboplatin (AUC 5, Day 1) + Etoposide (80 mg/m², Days 1-3) | 73% | 10.6 months | Not Reported |
| Okamoto et al. (referenced in JCOG 9702)[7] | Extensive Disease SCLC | Elderly | Carboplatin + Etoposide | Not specified, but described as active | Not specified | Not specified |
| Phase II Study (Puértolas et al.)[8] | Small Cell Lung Cancer | Untreated | Carboplatin (300 mg/m², Day 1) + Etoposide (140 mg/m², Days 1-3) + Vincristine | LD: 90% (56% CR), ED: 83% (35% CR) | LD: 13 months, ED: 9.5 months | Not Reported |
| Retrospective Study (Okamoto et al.)[9] | Extensive-Stage SCLC | Older (≥71 years) with poor performance status (PS ≥2) | Carboplatin + Etoposide | PS 2: 71.1%, PS ≥3: 72.0% | PS 2: 7.7 months, PS ≥3: 5.1 months | PS 2: 4.6 months, PS ≥3: 3.1 months |
| Phase II Study (Fuentes et al.)[10] | Locally Advanced Large Cell Carcinoma and Adenocarcinoma of the Lung | Previously untreated | Carboplatin (325 mg/m², Day 1) + Etoposide (100 mg/m², Days 2-3) | 5.5% (Partial Response) | Not Reported | Not Reported |
AUC = Area Under the Curve, LD = Limited Disease, ED = Extensive Disease, CR = Complete Response, PS = Performance Status
Experimental Data: Toxicity Profile
The primary dose-limiting toxicity of the carboplatin and etoposide regimen is myelosuppression.
| Adverse Event (Grade 3/4) | JCOG 9702[7] | Okamoto et al. (Retrospective)[9] | Puértolas et al.[8] |
| Neutropenia | 95% | Higher incidence in PS ≥3 group | Myelosuppression was the main toxicity |
| Leukopenia | 54% | Not specified | Not specified |
| Thrombocytopenia | 56% | Not specified | Not specified |
| Anemia | Not specified | Not specified | Not specified |
| Febrile Neutropenia | 7% | Higher incidence in PS ≥3 group | Not specified |
| Infection | 7% | Not specified | Not specified |
Experimental Protocols
Typical Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the combination of etoposide phosphate and carboplatin.
Caption: Typical Clinical Trial Workflow.
Detailed Methodology: JCOG 9702
A randomized phase III trial comparing carboplatin plus etoposide (CE) with split doses of cisplatin plus etoposide (SPE) in elderly or poor-risk patients with extensive disease small-cell lung cancer.[7]
-
Patient Population: Untreated extensive disease SCLC, age ≥ 70 with a performance status of 0-2, or age < 70 with a performance status of 3.
-
Treatment Arms:
-
CE arm: Carboplatin with a target area under the curve (AUC) of 5 intravenously on day 1, and etoposide 80 mg/m² intravenously on days 1-3.
-
SPE arm: Cisplatin 25 mg/m² intravenously on days 1-3, and etoposide 80 mg/m² intravenously on days 1-3.
-
-
Cycle Length: 21-28 days, for four courses.
-
Supportive Care: Granulocyte colony-stimulating factor (G-CSF) support was provided in both arms.
-
Endpoints:
-
Primary: Overall survival.
-
Secondary: Response rate, toxicity, and palliation scores.
-
Conclusion
The combination of etoposide phosphate and carboplatin remains a cornerstone in the treatment of SCLC and other malignancies. Its well-understood mechanism of action, predictable toxicity profile, and demonstrated efficacy make it a valuable regimen. This guide provides researchers and drug development professionals with a foundational understanding of this combination therapy, supported by key experimental data. Future research may focus on combining this regimen with targeted therapies or immunotherapies to further enhance its efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. urology-textbook.com [urology-textbook.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Combination chemotherapy with carboplatin, etoposide, and vincristine as first-line treatment in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized phase III trial of paclitaxel, etoposide, and carboplatin versus carboplatin, etoposide, and vincristine in patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of carboplatin in combination with etoposide in locally advanced large cell carcinoma and adenocarcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide and Etoposide Phosphate: A Comparative Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of etoposide and its water-soluble prodrug, etoposide phosphate, with a focus on the critical issue of cross-resistance in cancer therapy. The information presented herein is supported by experimental data to aid in the design of future research and the development of novel therapeutic strategies.
Etoposide is a widely utilized chemotherapeutic agent, valued for its efficacy against a range of malignancies, including small cell lung cancer and testicular cancer.[1][2] Its clinical utility, however, can be hampered by the development of drug resistance. Etoposide phosphate was developed as a more soluble formulation to overcome some of the administrative challenges associated with etoposide.[1][3][4][5][6] A pivotal aspect of their relationship is that etoposide phosphate is rapidly and completely converted to etoposide in the body.[1][3][5][7] This fundamental characteristic dictates that the mechanism of action and, consequently, the mechanisms of resistance are identical for both compounds.
Mechanism of Action and the Inevitability of Cross-Resistance
Both etoposide and etoposide phosphate exert their cytotoxic effects by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair.[1][2][8][9][10] By stabilizing the transient double-strand breaks created by topoisomerase II, these drugs lead to the accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).[1][8]
Given that etoposide phosphate's activity is entirely dependent on its conversion to etoposide, any resistance mechanism that diminishes the efficacy of etoposide will invariably confer resistance to etoposide phosphate. This complete cross-resistance is a crucial consideration in clinical practice and drug development.
Mechanisms of Resistance
Resistance to etoposide (and therefore etoposide phosphate) is a multifactorial phenomenon involving several cellular adaptations:
-
Alterations in Topoisomerase II: A primary mechanism of resistance involves changes to the drug's target enzyme. This can manifest as decreased expression of topoisomerase II, reducing the number of drug targets, or mutations in the topoisomerase II gene that lower the enzyme's affinity for the drug.[11][12][13][14]
-
Increased Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the mdr1 gene) and Multidrug Resistance-Associated Protein (MRP).[1][11][12][15]
-
Activation of Pro-Survival Pathways: Cells can evade drug-induced apoptosis by upregulating survival pathways. For instance, the activation of autophagy has been shown to provide a protective effect and contribute to etoposide resistance.[8]
-
Alterations in Apoptotic Pathways: Mutations or altered expression of key proteins in apoptotic pathways, such as p53 and the Fas/FasL system, can render cells less sensitive to the DNA damage induced by etoposide.[1][8]
Quantitative Analysis of Resistance
The following tables summarize experimental data from studies investigating etoposide resistance and cross-resistance in various cancer cell lines.
Table 1: Experimentally Induced Etoposide Resistance and Cross-Resistance
| Cell Line | Drug Used for Selection | Fold Resistance to Etoposide (VP-16) | Cross-Resistance Observed | Reference |
| HCT116 (Human Colon Carcinoma) | Etoposide (VP-16) | 9 | Teniposide (VM-26) (7-fold), Adriamycin (6-fold) | [12] |
| HCT116 (Human Colon Carcinoma) | Teniposide (VM-26) | 5 | Teniposide (VM-26) (7-fold), Adriamycin (21-fold), Colchicine (7-fold), Actinomycin D (18-fold) | [12] |
| A549 (Human Lung Adenocarcinoma) | Etoposide (VP-16) | 8 | Teniposide (VM-26) (8-fold), Adriamycin (3-fold) | [12] |
| T47D (Human Breast Cancer) | Adriamycin | 5.5 | Adriamycin (4-fold), Vincristine (3.5-fold) | [16] |
| Neuroblastoma Cell Lines | Previous chemotherapy including etoposide | High | Topotecan, SN-38 | [17] |
Table 2: In Vitro Cytotoxicity of Etoposide
| Cell Line | Assay | IC50 (Inhibition Concentration) | Incubation Time | Reference |
| KELLY (Neuroblastoma) | AlamarBlue® | 1 µg/mL | Not Specified | [18] |
| A549 (Lung Cancer) | MTT | 3.49 µM | 72 hours | [19] |
| BEAS-2B (Normal Lung) | MTT | 2.10 µM | 72 hours | [19] |
| Raw 264.7 (Monocyte Macrophage) | MTT | 5.40 µg/mL | Not Specified | [20] |
Clinical Equivalence of Etoposide and Etoposide Phosphate
A randomized phase II clinical trial in patients with small cell lung cancer directly compared the efficacy and toxicity of etoposide phosphate plus cisplatin with etoposide plus cisplatin. The results demonstrated no significant difference in response rates, time to progression, or overall survival between the two treatment arms, confirming their clinical equivalence.[3][6]
Table 3: Clinical Trial Comparison in Small Cell Lung Cancer
| Parameter | Etoposide Phosphate + Cisplatin | Etoposide + Cisplatin | P-value | Reference |
| Response Rate | 61% | 58% | 0.85 | [6] |
| Median Time to Progression | 6.9 months | 7.0 months | 0.50 | [6] |
| Median Survival (Extensive Disease) | 9.5 months | 10 months | 0.93 | [6] |
| Median Survival (Limited Disease) | >16 months | 17 months | 0.62 | [6] |
| Grade 3 & 4 Leukopenia | 63% | 77% | 0.16 | [6] |
Experimental Methodologies
The following are summaries of common experimental protocols used to assess etoposide cytotoxicity and resistance.
Cell Viability and Cytotoxicity Assays (MTT and AlamarBlue®)
These colorimetric assays are used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of etoposide or other cytotoxic agents.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or AlamarBlue® reagent is added to each well. Viable cells metabolize the reagent, resulting in a color change.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Analysis of Topoisomerase II Activity
The P4 phage DNA unknotting assay is a common method to assess topoisomerase II activity.
-
Enzyme Extraction: Nuclear extracts containing topoisomerase II are prepared from sensitive and resistant cell lines.
-
Reaction Mixture: The nuclear extracts are incubated with knotted P4 phage DNA in the presence or absence of etoposide.
-
Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized by staining (e.g., with ethidium bromide). Topoisomerase II activity is indicated by the conversion of knotted DNA to unknotted, faster-migrating forms.
Gene and Protein Expression Analysis
Standard molecular biology techniques are used to quantify the expression of genes and proteins involved in drug resistance.
-
Polymerase Chain Reaction (PCR): Used to measure the mRNA levels of genes such as mdr1, MRP, and topoisomerase II.
-
Western Blotting: Used to detect and quantify the protein levels of P-glycoprotein, MRP, and topoisomerase II.
Visualizing the Pathways of Action and Resistance
The following diagrams illustrate the key cellular pathways involved in the action of and resistance to etoposide and etoposide phosphate.
Caption: Mechanism of action for etoposide and etoposide phosphate.
Caption: Key mechanisms of cellular resistance to etoposide.
Conclusion
The relationship between etoposide and etoposide phosphate is straightforward from a pharmacological and resistance perspective. Etoposide phosphate's role as a prodrug means that it is subject to all the same resistance mechanisms as etoposide. The clinical equivalence of the two drugs, combined with the improved formulation of etoposide phosphate, makes the latter an attractive option in the clinic. However, the challenge of drug resistance remains. A thorough understanding of the molecular basis of etoposide resistance is paramount for the development of strategies to overcome it, such as the use of combination therapies that target resistance pathways or the design of novel topoisomerase II inhibitors that are less susceptible to these resistance mechanisms.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide phosphate: what, why, where, and how? | Semantic Scholar [semanticscholar.org]
- 6. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemotherapy - Wikipedia [en.wikipedia.org]
- 11. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combined modalities of resistance in etoposide-resistant human KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. netjournals.org [netjournals.org]
- 20. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity Profile: A Comparative Analysis of Etoposide Phosphate and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the toxicity profiles of etoposide phosphate and its parent compound, etoposide. Etoposide is a widely used chemotherapeutic agent, and its phosphate ester, etoposide phosphate, was developed as a more water-soluble prodrug. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the understanding of their relative toxicities.
Executive Summary
Etoposide phosphate is a water-soluble prodrug that is rapidly and completely converted to etoposide in vivo by endogenous phosphatases.[1][2][3] Clinical and preclinical data indicate that the toxicity profile of etoposide phosphate is qualitatively and quantitatively very similar to that of etoposide when administered at equimolar doses.[3][4][5] The primary dose-limiting toxicity for both compounds is myelosuppression.[1][4][5] A key advantage of etoposide phosphate is its formulation, which avoids the use of polysorbate 80 and other solubilizing agents present in the etoposide formulation that are associated with hypersensitivity reactions.[6] Consequently, etoposide phosphate is associated with a lower incidence of infusion-related hypersensitivity.[6] Direct comparative preclinical studies detailing metrics like LD50 are limited; however, the bioequivalence and similar clinical toxicity profiles suggest that the systemic toxicity is driven by the active moiety, etoposide.
Quantitative Toxicity Data
Table 1: Acute Intravenous Toxicity of Etoposide in Animal Models
| Species | Strain | Vehicle | LD50 (mg/kg) |
| Mouse | Not Specified | Not Specified | 220[8] |
| Mouse | Not Specified | Aqueous Solution | 108 (intraperitoneal)[6] |
| Rat | Not Specified | Not Specified | 82[8] |
| Rabbit | Not Specified | Not Specified | 49[8] |
Table 2: Maximum Tolerated Dose (MTD) of Etoposide and Etoposide Phosphate
| Compound | Species | Administration Route | Dosing Schedule | MTD | Dose-Limiting Toxicity |
| Etoposide | Mouse (BALB/c) | Intravenous | Single dose | 75 mg/kg[9] | Clinical score (lethargy)[9] |
| Etoposide Phosphate | Human | Intravenous Infusion | 20 mg/m²/day | Continuous | Myelosuppression, mucositis, fatigue[10] |
| Etoposide Phosphate | Human | Intravenous Infusion | 150 mg/m²/day (etoposide equivalent) | Days 1, 3, 5 | Myelosuppression[3][5] |
| Etoposide Phosphate | Human | Intravenous Infusion | 100 mg/m²/day (etoposide equivalent) | 5 consecutive days | Myelosuppression[1][3] |
Experimental Protocols
In Vivo Acute Toxicity (LD50) Determination in Mice
This protocol outlines a general procedure for determining the 50% lethal dose (LD50) of a test compound, such as etoposide, in a rodent model.
1. Animals:
-
Healthy, young adult mice (e.g., ICR strain), 6-8 weeks old, of a single sex are used.
-
Animals are acclimatized for at least one week before the experiment.
-
Mice are housed in standard conditions with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Etoposide is dissolved in a suitable vehicle (e.g., a mixture of polysorbate 80, polyethylene glycol, and ethanol, diluted in saline).
-
A range of doses is prepared.
-
The test substance is administered as a single intravenous (IV) injection into the tail vein.
3. Experimental Procedure:
-
Mice are randomly assigned to dose groups, including a vehicle control group.
-
Each animal receives a single IV injection of the designated dose.
-
Animals are observed continuously for the first few hours post-administration and then at regular intervals for 14 days.
-
Observations include clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality.
-
Body weights are recorded daily.
4. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 value is calculated using a recognized statistical method, such as the probit analysis.
Myelosuppression Assessment in Mice
This protocol describes a method to evaluate the myelosuppressive effects of etoposide.
1. Animals and Treatment:
-
Female C57Bl/6J mice, 16 weeks old, are used.
-
Etoposide is administered daily for 5 consecutive days via intraperitoneal or intravenous injection.
2. Blood Collection and Analysis:
-
Peripheral blood is collected at baseline and at specified time points after the last dose (e.g., day 6).
-
Complete blood counts (CBCs) are performed to determine the numbers of white blood cells (including neutrophils, lymphocytes, and monocytes), red blood cells, and platelets.[11]
-
Hemoglobin and hematocrit levels are also measured.[11]
3. Bone Marrow Analysis:
-
At the end of the study, mice are euthanized, and bone marrow is harvested from the femurs and tibias.
-
Total bone marrow cellularity is determined.
-
Flow cytometry can be used to analyze specific hematopoietic cell populations and to assess apoptosis (e.g., using Annexin V staining).[11]
4. Data Analysis:
-
Changes in blood cell counts and bone marrow cellularity between treated and control groups are statistically analyzed.
Signaling Pathways and Experimental Workflows
Etoposide-Induced Apoptotic Signaling Pathway
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.
Caption: Etoposide-induced apoptotic signaling pathway.
General Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound.
Caption: General workflow for in vivo toxicity studies.
Conversion of Etoposide Phosphate to Etoposide
This diagram illustrates the in vivo conversion of the prodrug etoposide phosphate to its active form, etoposide.
Caption: Conversion of etoposide phosphate to etoposide.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Etoposide induced NMI promotes cell apoptosis by activating the ARF-p53 signaling pathway in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Repair Functions That Control Sensitivity to Topoisomerase-Targeting Drugs | Semantic Scholar [semanticscholar.org]
- 5. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of intraperitoneal injection of etoposide in oil suspension in mice with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide Phosphate: A Comparative Analysis of its Efficacy in Cisplatin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of etoposide phosphate in cisplatin-resistant cancer cell lines. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in their evaluation of etoposide phosphate as a potential therapeutic agent for cisplatin-refractory cancers. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Comparative Efficacy of Etoposide Phosphate and Alternatives
The emergence of cisplatin resistance is a significant challenge in cancer therapy. Etoposide, a topoisomerase II inhibitor, and its water-soluble prodrug, etoposide phosphate, have been investigated for their potential to overcome this resistance. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of etoposide in various cisplatin-sensitive and cisplatin-resistant cancer cell lines, alongside data for other common chemotherapeutic agents. It is important to note that etoposide phosphate is rapidly converted to etoposide in the body, and therefore, the efficacy data for etoposide is considered a direct surrogate for etoposide phosphate's activity.
| Cell Line | Cancer Type | Cisplatin Sensitivity | Etoposide IC50 (µM) | Cisplatin IC50 (µM) | Docetaxel IC50 (µM) | Doxorubicin IC50 (µM) | Gemcitabine IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Sensitive | 3.49 (72h)[1][2] | 6.59 (72h)[1][2] | - | - | - |
| H69 | Small Cell Lung Cancer | Sensitive | - | - | - | - | - |
| H69/CP | Small Cell Lung Cancer | Resistant | - | - | - | - | - |
| SCLC (sensitive median) | Small Cell Lung Cancer | Sensitive | 2.06[3] | - | - | - | - |
| SCLC (resistant median) | Small Cell Lung Cancer | Resistant | 50.0[3] | - | - | - | - |
| A2780 | Ovarian Cancer | Sensitive | - | 3.39 (mean)[4] | 0.98 (mean)[4] | - | - |
| A2780-cp | Ovarian Cancer | Resistant | - | - | - | - | - |
| SKOV3 | Ovarian Cancer | Resistant | - | - | - | - | - |
| T24 | Bladder Cancer | Resistant | - | 7.637[5] | - | - | - |
| RT4 | Bladder Cancer | Resistant | - | 7.426[5] | - | - | - |
| J82 | Bladder Cancer | Sensitive | - | - | - | - | - |
| J82 cisR | Bladder Cancer | Resistant | - | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is sourced from the cited studies. A dash (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agents (e-g., etoposide phosphate, cisplatin) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, or programmed cell death, by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Principle: Annexin V is a protein that has a high affinity for PS. When conjugated to a fluorescent dye (e.g., FITC), it can be used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drugs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing the Cellular Mechanisms
Experimental Workflow for Assessing Drug Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a chemotherapeutic agent like etoposide phosphate in cisplatin-resistant cell lines.
Caption: Workflow for comparing the efficacy of etoposide phosphate.
Signaling Pathways in Cisplatin Resistance and Etoposide Action
Cisplatin resistance is a multifactorial phenomenon involving various signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell survival and is often hyperactivated in resistant tumors.[8][9] This pathway can inhibit apoptosis by modulating the activity of Bcl-2 family proteins.[10] Etoposide, the active form of etoposide phosphate, induces apoptosis by inhibiting topoisomerase II, leading to DNA damage, which can be counteracted by the pro-survival signals from the PI3K/Akt pathway. The following diagram illustrates the interplay between these pathways.
Caption: Key signaling pathways in cisplatin resistance and etoposide action.
References
- 1. netjournals.org [netjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of etoposide phosphate and doxorubicin
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used chemotherapeutic agents: etoposide phosphate and doxorubicin. Both drugs are mainstays in the treatment of various cancers, but they possess distinct mechanisms of action, efficacy profiles, and toxicities. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research and development endeavors.
Mechanism of Action: A Tale of Two Topoisomerase II Inhibitors
At the core of their anticancer activity, both etoposide and doxorubicin interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] However, the specifics of their interaction with this enzyme and their broader cellular effects differ significantly.
Etoposide Phosphate , a prodrug, is converted in the body to its active form, etoposide.[1] Etoposide functions as a topoisomerase II inhibitor by stabilizing the transient double-strand breaks created by the enzyme.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[1] The resulting DNA damage triggers cell cycle arrest, primarily in the late S and early G2 phases, and ultimately induces apoptosis (programmed cell death).[3][4]
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action.[5][6] Like etoposide, it is a topoisomerase II poison, leading to DNA double-strand breaks.[6][7] In addition to this, doxorubicin intercalates into DNA, directly inhibiting DNA synthesis.[7] A third critical mechanism is the generation of reactive oxygen species (ROS) through a one-electron reduction of its quinone moiety.[6][7] This surge in ROS induces significant oxidative stress, causing damage to cellular membranes, DNA, and proteins, and contributing to its cytotoxic effects.[6][8]
Signaling Pathways
The cytotoxic effects of both drugs are mediated through complex signaling pathways. Understanding these pathways is crucial for identifying potential synergistic drug combinations and mechanisms of resistance.
Etoposide-Induced Cell Death Pathway:
Etoposide-induced DNA damage activates DNA damage response (DDR) pathways, prominently involving the p53 tumor suppressor protein.[1] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[1] In breast cancer cells, etoposide has been shown to increase the phosphorylation of p38 MAPK and checkpoint kinase 2 (CHK2).[9]
Caption: Etoposide inhibits Topoisomerase II, leading to DNA breaks and apoptosis.
Doxorubicin-Induced Cell Death Pathway:
Doxorubicin's multiple mechanisms of action result in the activation of several signaling pathways. The DNA damage it induces also activates the p53 pathway.[7] Concurrently, the generation of ROS triggers oxidative stress pathways.[7] This can lead to mitochondrial dysfunction and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[6] Furthermore, doxorubicin has been shown to activate the Notch signaling pathway in a dose-dependent manner in some cancers, which can influence chemosensitivity.[10]
Caption: Doxorubicin's multifaceted mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for etoposide phosphate and doxorubicin, compiled from various in vitro and clinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Etoposide IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | >100 | ~0.5-1 | [11] |
| U-87 MG | Glioblastoma | ~50 (48h) | ~1 (48h) | [12] |
| INER-51 (parental) | Lung Carcinoma | Not specified | ~0.1-1 | [13] |
| KELLY | Neuroblastoma | ~1 | Not specified | [14] |
| Feline ISS | Injection Site Sarcoma | Not specified | Not specified | [15] |
Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure time.
Table 2: Clinical Efficacy and Survival
| Cancer Type | Treatment Regimen | Complete Remission Rate | Median Overall Survival | Reference |
| Small Cell Lung Cancer (Limited Disease) | Etoposide (monotherapy) | 7% (5/75) | 8 months | [16] |
| Small Cell Lung Cancer (Limited Disease) | Vincristine, Doxorubicin, Cyclophosphamide (VAC) | 23% (19/82) | 8 months | [16] |
| Small Cell Lung Cancer (Extensive Disease) | Etoposide (monotherapy) | Not specified | 7 months | [17] |
| Small Cell Lung Cancer (Extensive Disease) | Vincristine, Doxorubicin, Cyclophosphamide (VAC) | Not specified | 5.5 months | [17] |
Table 3: Common Adverse Effects
| Adverse Effect | Etoposide Phosphate | Doxorubicin |
| Myelosuppression | Severe [18] | Severe [19] |
| - Neutropenia | Very Common | Very Common |
| - Anemia | Very Common | Very Common |
| - Thrombocytopenia | Very Common | Very Common |
| Gastrointestinal | ||
| - Nausea and Vomiting | Very Common[20] | Very Common[19] |
| - Mucositis/Stomatitis | Common[21] | Common |
| - Diarrhea | Common[21] | Common[19] |
| Cardiotoxicity | Rare | Dose-dependent, can be severe [6] |
| Alopecia | Very Common[18] | Very Common |
| Allergic Reactions | Can occur, may be severe[20] | Less common |
| Secondary Malignancies | Risk of acute leukemia[22] | Risk of secondary cancers |
| Extravasation | Can cause local tissue toxicity[18] | Severe tissue necrosis |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Etoposide Phosphate - LKT Labs [lktlabs.com]
- 10. Doxorubicin activates the Notch signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro efficacy of doxorubicin and etoposide against a feline injection site sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etoposide compared with the combination of vincristine, doxorubicin, and cyclophosphamide in the treatment of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. drugs.com [drugs.com]
- 19. Chemotherapy - Wikipedia [en.wikipedia.org]
- 20. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Novel Etoposide Phosphate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Etoposide, a derivative of podophyllotoxin, is a cornerstone of chemotherapy regimens for a variety of cancers, including lung, testicular, and hematological malignancies. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA strand breaks and subsequent cancer cell apoptosis. However, its poor water solubility and the emergence of drug resistance have spurred the development of novel analogs, particularly water-soluble phosphate prodrugs, to enhance its therapeutic index. This guide provides a comparative analysis of the anti-tumor activity of these novel etoposide phosphate analogs, supported by experimental data and detailed methodologies.
In Vitro Cytotoxicity: Enhanced Potency of Novel Analogs
The anti-tumor activity of novel etoposide phosphate analogs has been evaluated across a range of human cancer cell lines. The data, summarized below, demonstrates a significant increase in potency for several new compounds compared to the parent drug, etoposide. A notable example is the 4β-amino derivatives of etoposide, which have shown substantially greater in vitro activity. One particular derivative, NPF, has been reported to be approximately 100 times more active than etoposide against a panel of 56 human tumor cell lines.[1] Similarly, a series of novel 4β-amino derivatives have demonstrated a remarkable 6- to 1659-fold increase in activity compared to etoposide.[2]
Table 1: Comparative In Vitro Cytotoxicity (GI50) of Etoposide and Novel Analogs
| Compound/Analog | Cancer Cell Line Panel (56 lines) | Fold Increase in Activity vs. Etoposide |
| Etoposide | -4.08 (log10 GI50 Mean) | 1x |
| 4β-Amino Derivatives (Series 5-19) | -4.89 to -7.30 (log10 GI50 Mean) | 6x - 1659x[2] |
| NPF | Not explicitly stated in log10 GI50 | ~100x[1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. The data for the novel analogs is presented as a range of reported activities from the available literature.
In Vivo Anti-Tumor Efficacy: Preclinical Models
Preclinical evaluation in animal models is a critical step in validating the therapeutic potential of new anti-cancer agents. While specific in vivo data for many novel etoposide phosphate analogs is limited in publicly available literature, the methodologies for such studies are well-established. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard for assessing in vivo efficacy.
Table 2: In Vivo Anti-Tumor Activity of Etoposide in a Neuroblastoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Etoposide-loaded silk wafers (uncoated, 3%) | Effective at decreasing tumor growth |
| Etoposide-loaded silk wafers (uncoated, 6%) | Effective at decreasing tumor growth |
| Etoposide-loaded silk wafers (coated, 6%) | Effective at decreasing tumor growth |
This table illustrates the type of data generated from in vivo studies, using an example of an etoposide formulation in a neuroblastoma model.[3] Similar comparative studies are necessary for novel analogs.
Pharmacokinetic Profiles: The Prodrug Advantage
Etoposide phosphate was developed as a water-soluble prodrug to overcome the formulation challenges associated with etoposide's poor solubility.[4] Pharmacokinetic studies have confirmed that etoposide phosphate is rapidly and completely converted to etoposide in vivo.[5] This conversion results in a pharmacokinetic profile for etoposide that is bioequivalent to the administration of etoposide itself.[5] While detailed pharmacokinetic data for many of the newer, more potent analogs are not yet widely available, the development of water-soluble phosphate derivatives of these compounds is a promising strategy for improving their clinical utility.
Table 3: Pharmacokinetic Parameters of Etoposide Following Administration of Etoposide Phosphate and Etoposide
| Parameter | Etoposide from Etopophos (Etoposide Phosphate) | Etoposide from VePesid (Etoposide) |
| Bioavailability (relative to VePesid) | 103% (based on Cmax) | 100% |
| Terminal Elimination Half-life (t1/2) | ~7 hours | ~7 hours |
| Steady-state Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² |
| Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² |
Data from a study in patients with solid tumors.[5]
Mechanism of Action: Induction of Apoptosis
Etoposide and its analogs exert their anti-tumor effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of double-strand DNA breaks, which triggers a cascade of signaling events culminating in programmed cell death, or apoptosis.
Etoposide-Induced Apoptotic Signaling Pathway
The diagram below illustrates the key steps in the apoptotic pathway initiated by etoposide. The process involves both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases, the executioners of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the etoposide phosphate analogs and control compounds to the wells. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values from the dose-response curves.
In Vivo Anti-Tumor Efficacy (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor activity of etoposide phosphate analogs in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Etoposide phosphate analogs and vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells in sterile PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the etoposide phosphate analogs and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data if applicable.
Experimental Workflow for Drug Screening
The following diagram illustrates a typical workflow for the screening and validation of novel anti-tumor compounds.
Conclusion
The development of novel etoposide phosphate analogs represents a promising avenue for improving the treatment of various cancers. The available in vitro data strongly suggests that new derivatives, such as 4β-amino analogs and NPF, possess significantly enhanced cytotoxic activity compared to etoposide. The conversion to a water-soluble phosphate prodrug maintains the favorable pharmacokinetic profile of etoposide while improving its formulation and ease of administration. Further comprehensive in vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising new anti-tumor agents. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and validation of these next-generation etoposide-based therapies.
References
- 1. Antitumor agents. 152. In vitro inhibitory activity of etoposide derivative NPF against human tumor cell lines and a study of its conformation by X-ray crystallography, molecular modeling, and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor agents. 148. Synthesis and biological evaluation of novel 4 beta-amino derivatives of etoposide with better pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Etoposide Phosphate Disodium: A Guide to Safe Disposal and Handling
For Immediate Implementation by Laboratory and Drug Development Professionals
Etoposide phosphate disodium, a water-soluble prodrug of the widely used antineoplastic agent etoposide, requires stringent disposal and handling protocols due to its cytotoxic, carcinogenic, and reproductive health hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the environment. Adherence to these procedural, step-by-step guidelines is critical for regulatory compliance and laboratory safety.
Immediate Safety and Disposal Protocols
Proper disposal of this compound and materials contaminated with it is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) classifies certain chemotherapy drugs as hazardous waste. Etoposide is recognized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).
Waste containing this compound must be segregated at the point of generation into appropriate, clearly labeled, leak-proof containers. A crucial distinction is made between "trace" and "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This category includes items with less than 3% of the original drug by weight remaining, such as empty vials, syringes, IV bags, and personal protective equipment (PPE).[1][2] These materials should be disposed of in designated yellow chemotherapy waste containers for incineration.[1][2]
-
Bulk Chemotherapy Waste: This includes partially used vials, expired drugs, and materials from spill cleanups.[1][3] Bulk waste is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be disposed of in black hazardous waste containers.[1][2]
Key Disposal Steps:
-
Segregation: Immediately after use, segregate waste into "trace" (yellow containers) or "bulk" (black containers) categories.
-
Labeling: Ensure all containers are clearly labeled as "Chemotherapy Waste" or "Hazardous Drug Waste" and display the appropriate biohazard or cytotoxic symbols.
-
Storage: Store waste containers in a secure, designated area with limited access, away from general waste.
-
Transport and Disposal: Utilize a licensed hazardous waste contractor for the transportation and disposal of all this compound waste, which must be incinerated at a permitted facility.
Quantitative Data on Decontamination and Chemical Inactivation
Effective decontamination of surfaces and inactivation of etoposide phosphate are critical for minimizing exposure risks. The following tables summarize key quantitative data from relevant studies.
Table 1: Efficiency of Decontamination Solutions on Etoposide Phosphate
| Decontamination Solution | Composition | Overall Efficiency (Single Motion) | Overall Efficiency (Vigorous Decontamination) |
| Solution 1 | 70% Isopropanol | 79.9% | Not specified |
| Solution 2 | Ethanol (91.6 mg/g) + Hydrogen Peroxide (50.0 mg/g) | 86.5% | Not specified |
| Solution 3 | 10⁻² M Sodium Dodecyl Sulfate:Isopropanol (80:20) | 85.4% | Not specified |
| Solution 4 | 0.5% Sodium Hypochlorite | 100% | Not specified |
Data adapted from a study on the removal of 23 conventional antineoplastic drugs from contaminated surfaces. The study found that a 0.5% sodium hypochlorite solution was 100% effective in decontaminating surfaces from etoposide phosphate with a standard single motion wipe.
Table 2: Chemical Inactivation of Etoposide
| Inactivating Agent | Condition | Result |
| Potassium Permanganate | Oxidation | Complete degradation and inactivation |
| 5.25% Sodium Hypochlorite (Bleach) | Oxidation | Complete degradation and inactivation |
This data is based on a study investigating chemical methods for the degradation and inactivation of several antineoplastic drugs. The results were confirmed by HPLC and mutagenicity assays.
Experimental Protocols
Protocol for Surface Decontamination Verification
This protocol is adapted from methodologies used to assess the efficiency of decontamination solutions.
-
Spiking: A known concentration of this compound is applied to a standardized stainless steel surface and allowed to dry.
-
Decontamination: The surface is wiped with the decontamination solution to be tested using a standardized motion (e.g., single pass or vigorous wiping).
-
Extraction: The wipe and the surface are extracted with a suitable solvent to recover any residual drug.
-
Analysis: The amount of residual etoposide phosphate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The efficiency of the decontamination is calculated as the percentage of the drug removed from the surface.
Protocol for Chemical Inactivation of this compound
This protocol is based on a study demonstrating the chemical degradation of etoposide.
-
Preparation: Prepare a solution of this compound at a known concentration in an appropriate solvent.
-
Inactivation: Add the inactivating agent (e.g., potassium permanganate or 5.25% sodium hypochlorite) to the etoposide solution.
-
Reaction: Allow the reaction to proceed for a specified time under controlled conditions (e.g., temperature, pH).
-
Quenching: If necessary, quench the reaction to stop the degradation process.
-
Analysis: Analyze the reaction mixture using HPLC to determine the concentration of remaining etoposide phosphate.
-
Biological Assay (Optional): Perform a mutagenicity assay (e.g., Ames test) on the treated sample to confirm the loss of biological activity.
Visualizing Procedural Workflows
Logical Relationship for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Mechanism of Action Signaling Pathway
References
Comprehensive Safety and Handling Guide for Etoposide Phosphate Disodium
Etoposide phosphate disodium is a critical compound in research and development, recognized for its potent cytotoxic properties. As a hazardous drug, it necessitates stringent safety protocols to protect laboratory personnel from potential exposure.[1] This guide provides essential, procedural information for the safe handling, management, and disposal of this compound, ensuring a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[2][3] A comprehensive assessment of risks should be conducted to ensure the highest level of safety.[4]
A. Glove Selection and Use:
Due to the risk of dermal absorption, gloves are a critical component of PPE when handling this compound.[5] It is recommended to wear two pairs of chemotherapy-tested gloves.[5] The outer glove should be worn over the cuff of the gown, and the inner glove should be worn under the cuff.[5] Gloves should be changed regularly, and immediately if contaminated or damaged.[5]
B. Gowns and Protective Clothing:
Disposable gowns made of materials like polyethylene-coated polypropylene are required to protect against splashes and contamination.[3][5] These gowns should be resistant to permeability by hazardous drugs, have long sleeves, and tight-fitting cuffs.[3]
C. Eye and Face Protection:
When there is a risk of splashing, safety goggles or a full-face shield should be worn to protect the eyes and face from exposure.[6]
D. Respiratory Protection:
For most procedures, a NIOSH-certified N95 respirator or a more protective respirator is sufficient to protect against airborne particles.[3] However, these do not protect against gases and vapors. In the event of a large spill, a full-facepiece, cartridge-type respirator should be used by personnel involved in the cleanup.[5]
II. Quantitative Data on PPE Performance
The selection of appropriate gloves is paramount for safety. The breakthrough time, which is the time it takes for a chemical to permeate through the glove material, is a critical factor. The American Society for Testing and Materials (ASTM) D6978-05 is the standard for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[7]
| Glove Material | Test Drug | Breakthrough Time (minutes) | Standard |
| Nitrile | Etoposide | > 240 | ASTM D6978-05 |
| Nitrile | Carmustine | 50 | ASTM D6978-05 |
| Nitrile | Cisplatin | > 240 | ASTM D6978-05 |
| Nitrile | Cyclophosphamide | > 240 | ASTM D6978-05 |
| Nitrile | Doxorubicin HCl | > 240 | ASTM D6978-05 |
| Nitrile | Fluorouracil | > 240 | ASTM D6978-05 |
| Nitrile | Paclitaxel | > 240 | ASTM D6978-05 |
| Nitrile | Thiotepa | < 30 | ASTM D6978-05 |
Data sourced from multiple studies and manufacturer's tests.[8][9][10][11] Note that for some highly permeable drugs like Carmustine and Thiotepa, frequent glove changes are essential.
III. Experimental Protocol: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is damaged, implement spill procedures.
-
Store this compound in a designated, clearly labeled area, separate from other chemicals.[12] The storage area should be secure and have restricted access.
B. Preparation and Handling:
-
All handling of this compound should be performed in a dedicated area, such as a Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator, to minimize airborne exposure.[3]
-
Before starting any procedure, ensure all necessary PPE is donned correctly.
-
Use Luer-lock fittings and closed-system transfer devices to prevent leakage and aerosol generation.[13]
-
Avoid eating, drinking, or smoking in the laboratory where this compound is handled.[6]
-
After handling, wash hands and any exposed skin thoroughly.[1]
C. Spill Management:
-
In case of a spill, immediately alert personnel in the area and restrict access.
-
Personnel involved in the cleanup must wear appropriate PPE, including a respirator if the spill is large or generates aerosols.[1]
-
Use a spill kit specifically designed for cytotoxic drugs to absorb and decontaminate the affected area.
-
All materials used for cleanup should be disposed of as hazardous waste.[1]
D. Disposal Plan:
-
All waste contaminated with this compound, including unused drug, contaminated PPE, and cleaning materials, is considered hazardous waste.[14]
-
Segregate and dispose of this waste in clearly labeled, leak-proof, and puncture-resistant containers.[12]
-
Follow all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.[14][15][16]
IV. Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of procedures for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 3. cdc.gov [cdc.gov]
- 4. NIOSH Publications on Hazardous Drugs | Healthcare Workers | CDC [cdc.gov]
- 5. clinician.com [clinician.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medline.com [medline.com]
- 10. ansell.com [ansell.com]
- 11. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 15. fishersci.com [fishersci.com]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
